N-Methyldiethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |
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InChI Key |
CRVGTESFCCXCTH-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(CCO)CCO | |
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Molecular Formula |
C5H13NO2, Array | |
| Record name | METHYLDIETHANOLAMINE | |
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| Record name | N-METHYL DIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8025591 | |
| Record name | N-Methyldiethanolamine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Ethanol, 2,2'-(methylimino)bis- | |
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Boiling Point |
477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |
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Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |
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Density |
1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.12 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
105-59-9 | |
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Melting Point |
-6 °F (NTP, 1992), -21 °C | |
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Advanced Reaction Kinetics of N Methyldiethanolamine Systems
Kinetics of CO2 Absorption in Aqueous N-Methyldiethanolamine Solutions
The absorption of CO2 into aqueous MDEA solutions is a complex process governed by mass transfer and chemical reaction kinetics. acs.org As a tertiary amine, MDEA does not react directly with CO2 to form a carbamate, which is the primary reaction pathway for primary and secondary amines. icm.edu.placs.org Instead, it acts as a base to promote the hydrolysis of CO2, leading to the formation of bicarbonate. acs.org This fundamental difference in reaction mechanism results in slower reaction rates compared to other amines. ugr.es
A variety of experimental apparatuses are employed to study the kinetics of CO2 absorption in MDEA solutions, each with its own advantages and limitations. These methods are broadly classified as indirect techniques because they require knowledge of several physicochemical properties to derive kinetic data. icm.edu.pl Commonly used experimental setups include:
Stirred Cell Reactor: This apparatus consists of a vessel with a flat, known gas-liquid interface area where the absorption process is analyzed. ugr.es Experiments are often conducted in a batch mode under isothermal conditions. uni.opole.pl The change in pressure within the reactor due to CO2 absorption is monitored over time to determine the absorption rate. ifpenergiesnouvelles.fr
Wetted-Wall Column: In this setup, a thin film of the liquid solvent flows down the inside of a vertical tube while the gas flows concurrently or counter-currently. researchgate.netresearchgate.net This method provides a well-defined gas-liquid contact area and is used to measure absorption rates under controlled hydrodynamic conditions. researchgate.net
Laminar Jet Absorber: This technique involves a liquid jet issuing from a nozzle into a chamber containing the gas. icm.edu.pl It is suitable for studying fast reactions due to the short and well-defined contact time between the gas and the liquid.
Stopped-Flow Technique: This method is used for studying fast reactions in the liquid phase. icm.edu.plmdpi.com It involves the rapid mixing of two reactant solutions (e.g., a CO2 solution and an amine solution), and the subsequent reaction is monitored by measuring a change in a physical property, such as electrical conductivity, over time. icm.edu.plmdpi.com
Reaction Calorimeter: This instrument measures the heat generated during the absorption process, which can then be used to determine the reaction rate. chempap.org It offers the advantage of simultaneously monitoring both the rate and the enthalpy of absorption. chempap.org
Under certain experimental conditions, the reaction between CO2 and MDEA can be treated as a pseudo-first-order reaction with respect to CO2. icm.edu.plresearchgate.net This regime is typically achieved when the concentration of the amine is significantly higher than that of the dissolved CO2, making the amine concentration effectively constant throughout the initial phase of the reaction. icm.edu.plmdpi.com For instance, a concentration ratio of MDEA to CO2 greater than 15 is often maintained to ensure pseudo-first-order conditions. icm.edu.pl
The fulfillment of the pseudo-first-order regime is crucial for simplifying the kinetic analysis and determining the second-order rate constant (k2) from the observed pseudo-first-order rate constant (kov). researchgate.net The Hatta number (Ha), a dimensionless group that compares the rate of reaction in the liquid film to the rate of diffusion through the film, is often used to characterize the reaction regime. A Hatta number greater than 3 typically indicates that the reaction is fast enough to occur significantly within the diffusion film. ifpenergiesnouvelles.fr For a pseudo-first-order reaction, the absorption is considered to be in the fast reaction regime. chempap.org
Studies have shown that for CO2 absorption into aqueous MDEA solutions, the pseudo-first-order condition is often satisfied, particularly at lower temperatures and for specific blend compositions. ifpenergiesnouvelles.frifpenergiesnouvelles.fr For example, a 40 wt.% MDEA solution at 298 K and a blend of 37 wt.% MDEA with 3 wt.% hexylamine (B90201) at temperatures of 298 K, 313 K, and 333 K have been shown to follow a pseudo-first-order regime. ifpenergiesnouvelles.fr
The activation energy (Ea) of the reaction, which is a measure of the temperature sensitivity of the reaction rate, has been determined in various studies. For the reaction of CO2 with MDEA, an activation energy of 44.9 kJ mol−1 has been reported. researchgate.net In blended systems, the addition of an activator can reduce the activation energy. For example, a blend of MDEA (37 wt.%) and hexylamine (3 wt.%) exhibited a reduced activation energy compared to a 40 wt.% MDEA solution. ifpenergiesnouvelles.fr
Table 1: Effect of Temperature on the Second-Order Rate Constant (k2) for CO2 Absorption in Aqueous MDEA Solutions
| Temperature (K) | MDEA Concentration (mol·m⁻³) | Second-Order Rate Constant, k₂ (m³·kmol⁻¹·s⁻¹) |
| 288 | 250 - 875 | Varies with concentration |
| 293 | 250 - 875 | Varies with concentration |
| 298 | 250 - 875 | Varies with concentration |
| 303 | 250 - 875 | Varies with concentration |
Data derived from studies using the stopped-flow technique. icm.edu.pl
Several kinetic models have been proposed to describe the reaction between CO2 and MDEA. A simplified model assumes that the reaction is irreversible and that the contribution of the CO2 reaction with hydroxide (B78521) ions (OH-) is significant only at the beginning of the process. icm.edu.pl Based on this, second-order rate constants for the CO2-MDEA reaction can be determined. icm.edu.pl
A more comprehensive approach involves considering all relevant chemical reactions as reversible, especially at higher temperatures. uni.opole.pl The zwitterion mechanism, commonly used for primary and secondary amines, has also been adapted for tertiary amines, although MDEA does not form a stable carbamate. mdpi.com In this context, the mechanism involves the formation of a zwitterion intermediate which is then deprotonated. mdpi.com Another model is the termolecular mechanism, which proposes a single-step reaction. mdpi.comresearchgate.net
For blended amine systems, hybrid reaction rate models are often employed. For instance, in a blend of MDEA and diethanolamine (B148213) (DEA), a zwitterion mechanism for DEA and a first-order reaction for MDEA can be used to model the kinetic data. researchgate.net The accuracy of these models is often validated by comparing the predicted absorption rates with experimental data. acs.org
Table 2: Kinetic Models for CO2 Absorption in MDEA Systems
| Model | Description | Applicability |
| Simplified Second-Order Model | Assumes irreversible reaction with MDEA and initial contribution from OH- reaction. icm.edu.pl | Useful for determining second-order rate constants under specific conditions. icm.edu.pl |
| Zwitterion Mechanism | Involves the formation of a zwitterion intermediate that is subsequently deprotonated by a base. mdpi.com | Applied to both single MDEA and blended systems. researchgate.netmdpi.com |
| Termolecular Mechanism | Proposes a single-step reaction mechanism. mdpi.comresearchgate.net | An alternative to the zwitterion mechanism. mdpi.comresearchgate.net |
| Hybrid Models | Combine different mechanisms for each component in a blended amine system. researchgate.net | Used for modeling the kinetics of blended MDEA solutions. researchgate.net |
Kinetics of H2S Absorption in Aqueous this compound Solutions
The absorption of hydrogen sulfide (B99878) (H2S) into aqueous MDEA solutions is generally considered to be an instantaneous reversible reaction. scispace.com This is in contrast to the slower kinetic-controlled absorption of CO2. This difference in reaction rates is the basis for the selective removal of H2S from gas streams containing both H2S and CO2 using MDEA. researchgate.net
Experimental studies on H2S absorption kinetics often involve measuring absorption rates into MDEA solutions with varying initial H2S loadings at different temperatures. scispace.comosti.gov An apparatus for measuring the absorption kinetics of acid gases can be used for both initial kinetics and kinetics for loaded solutions. scispace.com The experimental data, combined with a mass transfer model, can be used to determine important parameters such as the diffusion coefficient of MDEA. scispace.com
For the simultaneous absorption of H2S and CO2, the diffusion-reaction processes are modeled based on theories like Higbie's penetration theory, assuming all reactions are reversible. acs.org The model's predictions of absorption rates are then compared with experimental results from equipment such as a wetted wall column. acs.org
Reaction Kinetics of Blended this compound Systems
To enhance the slow reaction rate of MDEA with CO2, activators are often added to create blended amine systems. ifpenergiesnouvelles.fr These blends aim to combine the high absorption capacity and low regeneration energy of MDEA with the high reactivity of other amines. ifpenergiesnouvelles.fr Common activators include primary and secondary amines, as well as amino acids.
MDEA-Hexylamine (HA): The addition of a small amount of hexylamine, a primary amine, to MDEA significantly enhances the CO2 absorption kinetics. ifpenergiesnouvelles.fr A blend of 37 wt.% MDEA and 3 wt.% HA has been shown to exhibit a pseudo-first-order reaction regime and a reduced activation energy compared to a 40 wt.% MDEA solution. ifpenergiesnouvelles.fr
MDEA-Diethanolamine (DEA): Blending MDEA with DEA, a secondary amine, leads to a significant enhancement of CO2 absorption rates. researchgate.netaidic.it The absorption kinetics of a MDEA/DEA 30/20 wt% blend is faster than that of a 20/20 wt% blend. aidic.it A hybrid reaction rate model, incorporating a zwitterion mechanism for DEA and a first-order reaction for MDEA, can be used to represent the kinetics of this system. researchgate.net
MDEA-Triethylene tetramine (B166960) (TETA): The addition of small amounts of TETA, an amine with four amino groups, to MDEA results in a substantial increase in CO2 absorption rates. acs.org
MDEA-Piperazine (PZ): Piperazine (B1678402) is a highly effective activator for MDEA. The desorption kinetics of CO2 from MDEA/PZ blends have been studied to optimize the energy-intensive solvent regeneration step. mdpi.com Reducing the pressure in combination with increasing the temperature enhances the desorption kinetics. mdpi.com
This compound and Primary/Secondary Amine Blends for Enhanced CO2 Absorption
This compound (MDEA), a tertiary amine, is recognized for its high CO2 absorption capacity and low regeneration energy requirements. However, its reaction kinetics with carbon dioxide are comparatively slow. To overcome this limitation, MDEA is often blended with primary or secondary amines, which act as rate activators. These blended amine systems aim to combine the high reactivity of primary/secondary amines with the favorable thermodynamic properties of MDEA, creating a more efficient solvent for CO2 capture. ifpenergiesnouvelles.frutwente.nl
This compound-Diethanolamine (MDEA-DEA) Blends
The addition of Diethanolamine (DEA), a secondary amine, to MDEA solutions significantly enhances the rate of CO2 absorption. aidic.itresearchgate.net Studies have shown that blending MDEA with DEA leads to observed pseudo-first-order reaction rate constant values that are greater than the sum of the rate constants of the individual amines. ijcea.org This synergistic effect is attributed to the role of MDEA in the deprotonation of the zwitterion formed from the reaction of DEA with CO2. ijcea.org
Kinetic investigations have been performed across various temperatures and blend compositions. For instance, experiments conducted in a Lewis cell reactor over a temperature range of 293-313 K showed that the absorption kinetics of a 30/20 wt% MDEA/DEA blend were faster than a 20/20 wt% blend. aidic.it Further studies using a wetted wall column at temperatures of 30, 35, and 40 °C with MDEA concentrations of 1.0 and 1.5 kmol/m³ mixed with various DEA concentrations (0.1 to 0.4 kmol/m³) also confirmed the significant enhancement in CO2 absorption rates with the addition of small amounts of DEA. researchgate.net A kinetic model based on a zwitterion mechanism for DEA and a first-order reaction for MDEA has been shown to satisfactorily represent the CO2 absorption rates in these aqueous systems. researchgate.net
Simulation studies have also indicated that blended MDEA/DEA solvents can offer lower energy consumption for regeneration compared to MDEA or DEA alone. aidic.it For example, a simulation of a CO2 capture system for a pulverized coal-fired power plant established that a 30/20 wt% MDEA/DEA blend resulted in the lowest energy consumption. aidic.it
Table 1: Experimental Conditions for MDEA-DEA Blends CO2 Absorption Kinetics Study
This compound-Monoethanolamine (MDEA-MEA) Blends
The blending of this compound (MDEA) with Monoethanolamine (MEA), a primary amine, is a common strategy to enhance the kinetics of CO2 absorption. MEA is known for its high reactivity with CO2, but also for its high energy requirement for regeneration. cetjournal.it By combining it with MDEA, which has a lower heat of absorption, a more balanced and efficient solvent can be created. cetjournal.it
Table 2: Performance of Optimal MDEA-MEA Blend (0.4:0.6 mass ratio) Compared to 30 wt.% MEA
This compound-Piperazine (MDEA-PZ) Blends
Piperazine (PZ), a cyclic secondary diamine, is a highly effective activator for MDEA solutions due to its fast reaction kinetics with CO2. utwente.nlresearchgate.net The addition of even small amounts of PZ to MDEA can significantly increase the CO2 absorption rate. sci-hub.st The reaction mechanism involves the formation of piperazine carbamate. researchgate.net
Kinetic studies have been conducted over a range of temperatures (303–343 K) and compositions. researchgate.net For a total amine concentration of 3.0 M, with MDEA to PZ weight ratios from 50/3 to 50/10, a kinetic model based on a renewal mechanism was established. researchgate.net The second-order rate constant of CO2 with PZ was determined and found to be in good agreement with previous literature. researchgate.net Research has also shown that at high CO2 partial pressures, the absorption rate is greater than predicted by models developed for atmospheric pressure, an effect attributed to the Marangoni effect being strengthened. acs.org
Experimental studies in packed columns have been performed to evaluate the absorption and stripping performance. In one such study, with a total solvent strength of 30 wt% and PZ concentration varying from 2 to 10 wt%, the blend with 10 wt% PZ achieved the highest specific rate of absorption and CO2 loading. sci-hub.st Conversely, the blend with the lowest PZ fraction (2 wt%) showed the highest regeneration efficiency. sci-hub.st This highlights the trade-off between absorption rate and regeneration energy that must be considered when formulating these blends.
Table 3: Key Findings for MDEA-PZ Blends
This compound-Hexamethylenediamine (MDEA-HMDA) Blends
Hexamethylenediamine (HMDA), a linear diamine, serves as an effective activator for enhancing the CO2 absorption kinetics of MDEA solutions. acs.orgresearchgate.net The presence of two primary amino groups in HMDA contributes to a significant increase in the reaction rate.
Kinetic models have been developed to describe the absorption process. These models combine the individual rate contributions of the CO2-HMDA and CO2-MDEA reactions. acs.org The zwitterion and termolecular mechanisms have been used to model the HMDA-CO2 reaction, while the base-catalyzed hydration mechanism is used for the MDEA-CO2 reaction. acs.org These models have been shown to predict the kinetic data with good accuracy. acs.org
Table 4: Experimental Parameters for MDEA-HMDA Kinetic Studies
This compound-Hexylamine (MDEA-HA) Blends
Hexylamine (HA), a primary amine, has been investigated as an activator for MDEA solutions to improve CO2 absorption kinetics. ifpenergiesnouvelles.frdntb.gov.ua The addition of a small amount of HA can significantly enhance the absorption rates compared to a 40 wt. % MDEA solution. ifpenergiesnouvelles.fr
Kinetic studies have been conducted in a Lewis cell reactor at temperatures of 298 K, 313 K, and 333 K. ifpenergiesnouvelles.fr Various mass concentrations have been tested, including MDEA 37 wt. % + HA 3 wt. %, MDEA 35 wt. % + HA 5 wt. %, and MDEA 33 wt. % + HA 7 wt. %. ifpenergiesnouvelles.fr The results indicate that the absorption kinetics for the MDEA 37 wt. % + HA 3 wt. % blend follow a pseudo-first-order regime. ifpenergiesnouvelles.fr This particular blend also showed a reduced activation energy compared to MDEA 40 wt. %, which was calculated to be 22.25 kJ/mol⁻¹ versus 44.30 kJ/mol⁻¹ for MDEA alone. researchgate.net
Table 5: Kinetic Data for MDEA-HA Blends
This compound-Alkyl Amines with Multiple Amino Groups (e.g., MAPA, DETA, TETA, TEPA)
Alkyl amines possessing multiple amino groups are effective activators for improving the CO2 absorption performance of aqueous MDEA solutions. acs.org A study investigated blends consisting of 20% (w/w) MDEA and 10% (w/w) of various activators: 3-methylamino propylamine (B44156) (MAPA), diethylenetriamine (B155796) (DETA), triethylene tetramine (TETA), and tetraethylenepentamine (B85490) (TEPA). acs.orgresearchgate.net These blends were compared against 30% (w/w) MEA and 30% (w/w) MDEA as reference solvents. acs.org
The results showed that all the MDEA blends had higher CO2 absorption capacities than both MEA and MDEA alone. acs.org The MDEA/TEPA blend exhibited the highest CO2 loading, reaching 0.753 mol-CO2 per mol of absorbent at 313 K. acs.orgresearchgate.net Furthermore, these MDEA blends demonstrated high cyclic capacities, ranging from 0.241 to 0.330 mol-CO2 per mol of absorbent, which is approximately three times higher than that of MEA. acs.org
Table 6: Performance Comparison of MDEA Blends with Alkyl Amines ```html
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**Table of Compounds**
Compound Name Abbreviation This compound MDEA Carbon Dioxide CO2 Diethanolamine DEA Monoethanolamine MEA Piperazine PZ Hexamethylenediamine HMDA Hexylamine HA 3-methylamino propylamine MAPA Diethylenetriamine DETA Triethylene tetramine TETA Tetraethylenepentamine TEPA
Hybrid Reaction Rate Models for Blended Amine Systems
The kinetic modeling of carbon dioxide (CO₂) absorption into blended amine solvents containing this compound (MDEA) is complex due to the parallel reactions involving different amine species. To accurately represent the absorption rates in these systems, hybrid reaction rate models are often employed. These models combine the kinetic expressions for the individual amine components.
For instance, in blends of MDEA and a secondary amine like Diethanolamine (DEA), a common approach is to use a hybrid model that incorporates the zwitterion mechanism for the reaction between CO₂ and DEA, alongside a first-order reaction model for the MDEA-catalyzed CO₂ hydrolysis. researchgate.net This modeling strategy has been shown to satisfactorily represent the CO₂ absorption rates in MDEA + DEA aqueous systems. researchgate.net A similar hybrid model, assuming a zwitterion mechanism for the primary amine and a second-order reaction for MDEA, has been successfully applied to MDEA and 2-amino-2-methyl-l-propanol (AMP) blends, yielding an average absolute deviation of just 4.0% between predicted and measured rate constants. researchgate.net
These hybrid models are essential for the simulation and design of gas treating processes that utilize blended amine solvents, allowing for the optimization of solvent composition to leverage the high reactivity of primary/secondary amines and the high loading capacity and low regeneration energy of tertiary amines like MDEA. tandfonline.com
| Amine Blend | Kinetic Model Components | Key Findings | Reference |
|---|---|---|---|
| MDEA + Diethanolamine (DEA) | Zwitterion mechanism for DEA; First-order reaction for MDEA. | The model satisfactorily represented the CO₂ absorption rates. | researchgate.net |
| MDEA + 2-amino-2-methyl-l-propanol (AMP) | Zwitterion mechanism for AMP; Second-order reaction for MDEA. | The model predicted apparent rate constants with an overall AAD of 4.0%. | researchgate.net |
| MDEA + Monoethanolamine (MEA) | Comprehensive model based on mass transport equations, coupling equilibrium and kinetics of all reactions. | Model developed to predict CO₂ absorption rates in blended amine systems. | tandfonline.com |
| MDEA + Hexylamine (HA) | Pseudo-first-order reaction regime. | The condition of pseudo-first-order reaction is satisfied for MDEA 37 wt.% + HA 3 wt.% at various temperatures. | ifpenergiesnouvelles.fr |
This compound and Amino Acid Promoted Blends
The relatively slow reaction kinetics of MDEA with CO₂ can be significantly enhanced by using activators. researchgate.net Among various promoters, amino acids have garnered considerable attention due to their environmentally friendly nature and their ability to significantly accelerate the reaction rate. researchgate.netmdpi.comresearchgate.netqnl.qa The addition of amino acids to aqueous MDEA solutions creates a promoted solvent system that combines the benefits of MDEA's high CO₂ loading capacity and low energy of regeneration with the rapid reaction rates characteristic of the amino acid promoter. researchgate.net Kinetic studies on these blends are crucial for understanding the reaction mechanisms and for optimizing the solvent composition for industrial CO₂ capture applications. qu.edu.qa
This compound-L-Arginine Blends
The experimental kinetic data for the MDEA-L-Arginine-CO₂ system were successfully fitted to both the zwitterion and termolecular reaction mechanisms, with average absolute deviations (AAD) of 7.6% and 8.0%, respectively. mdpi.comresearchgate.netqnl.qaqu.edu.qa The activation energy for the reaction in an MDEA-Arginine blend was determined to be 42.27 kJ mol⁻¹. mdpi.com
A comparative analysis of the promoting effect of different activators showed that the MDEA-L-Arginine blend exhibits a faster reaction rate with CO₂ compared to an MDEA-Diethanolamine (DEA) blend. mdpi.comqnl.qaqu.edu.qascienceopen.com However, its reaction rate was found to be slower than that of an MDEA-Glycine blend. mdpi.comqnl.qaqu.edu.qascienceopen.com
| Parameter | Finding | Reference |
|---|---|---|
| Effect of Temperature | The overall reaction rate constant (kₒᵥ) increases with increasing temperature. | mdpi.comqnl.qaqu.edu.qa |
| Effect of Concentration | kₒᵥ increases with increasing total amine concentration and the proportion of L-Arginine. | mdpi.comqnl.qaqu.edu.qa |
| Reaction Mechanisms | Experimental data fits well with both zwitterion and termolecular mechanisms. | mdpi.comresearchgate.netqnl.qa |
| Activation Energy (Eₐ) | 42.27 kJ mol⁻¹ for the MDEA-Arginine system. | mdpi.com |
| Comparative Reactivity | Faster than MDEA-DEA blends, but slower than MDEA-Glycine blends. | mdpi.comqnl.qascienceopen.com |
This compound-Glycine Blends
The activation energy for the CO₂ reaction in an MDEA-Glycine blend has been reported to be 24.67 kJ mol⁻¹, which is considerably lower than the 42.27 kJ mol⁻¹ observed for MDEA-L-Arginine blends. mdpi.com This lower activation energy indicates that the MDEA has a more pronounced catalytic effect on the formation of the zwitterion intermediate in the MDEA-Glycine system compared to the MDEA-Arginine system. mdpi.com The kinetics of CO₂ absorption into MDEA-Glycine blends have been analyzed using the zwitterion mechanism to determine the associated kinetic parameters. qu.edu.qa
In a related study, a blend of MDEA with a synthesized ionic liquid featuring a glycine (B1666218) functional group, 1-hydroxyethyl-3-methylimidazolium glycine ([C₂OHmim][Gly]), was investigated. The reaction was found to proceed via a shuttle mechanism, where CO₂ first reacts with the glycine moiety to form a carbamate, which then promotes the reaction between CO₂ and MDEA. acs.org
| Blend System | Activation Energy (Eₐ) | Key Kinetic Feature | Reference |
|---|---|---|---|
| MDEA-Glycine | 24.67 kJ mol⁻¹ | MDEA increases pH, promoting the reactive base form of Glycine. Faster kinetics than MDEA-Arginine. | mdpi.com |
| MDEA-L-Arginine | 42.27 kJ mol⁻¹ | Slower kinetics compared to MDEA-Glycine. | mdpi.com |
This compound and Ionic Liquid Hybrid Solvents
Hybrid solvents combining aqueous MDEA with ionic liquids (ILs) are being explored as a promising approach to improve CO₂ capture efficiency. mdpi.com These systems aim to leverage the chemical absorption properties of MDEA and the unique characteristics of ILs, such as their negligible volatility and high CO₂ solubility. researchgate.netuq.edu.au
The kinetics of CO₂ absorption in an aqueous MDEA and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) system were found to be pseudo-first-order with respect to CO₂. A key finding was that the activation energy of the absorption reaction decreased dramatically from 43.32 kJ mol⁻¹ in aqueous MDEA to 8.65 kJ mol⁻¹ with the addition of 2.0 mol L⁻¹ of the ionic liquid, indicating a significant catalytic effect of the IL. researchgate.net
| MDEA-Ionic Liquid System | Key Research Finding | Reference |
|---|---|---|
| MDEA + [bmim][OTf] + Piperazine | Addition of IL and piperazine enhanced CO₂ capture efficiency and the overall absorption rate constant. | uq.edu.au |
| MDEA + [bmim][Ac] | Hybrid solvent improved CO₂ solubility, but higher IL concentration increased viscosity, negatively affecting solubility. | aip.org |
| MDEA + [bmim][BF₄] | Activation energy for CO₂ absorption was significantly reduced with increasing IL concentration. | researchgate.net |
| MDEA + [TBP][TFA] | COSMO-RS simulation used to predict CO₂ solubility and evaluate the potential of the hybrid solvent. | mdpi.com |
This compound in Aqueous-Organic Hybrid Solvents
The performance of this compound for CO₂ absorption can be modified by using aqueous-organic hybrid solvents. These solvents, which typically consist of MDEA, water, and an organic component, can offer advantages in terms of physical solubility and diffusivity of CO₂. researchgate.net
A study systematically investigated CO₂ absorption into MDEA solutions using pure water, pure methanol (B129727), and various water-methanol mixtures as the solvent. The research considered amine concentrations from 5% to 30% by mass and temperatures from 283.15 K to 313.15 K. The results indicated that the performance of CO₂ absorption into aqueous MDEA solutions was lower than that observed in hybrid MDEA solutions where the solvent was either pure methanol or a water-methanol mixture. This was true even at high temperatures and high amine concentrations. researchgate.net
The enhanced performance in the presence of methanol was attributed to the organic solvent's effect on improving the physical properties of the liquid phase. Specifically, methanol was found to improve the diffusivity and physical solubility of CO₂ in the solvent, which complements the chemical absorption provided by the MDEA. This suggests that the addition of an organic component can shift the absorption process to be influenced more by physical absorption, which can be advantageous under certain process conditions. researchgate.net
| Solvent System | Key Finding | Underlying Reason | Reference |
|---|---|---|---|
| Aqueous MDEA | Lower CO₂ absorption performance compared to hybrid solvents. | Absorption is primarily chemical. | researchgate.net |
| MDEA in Water-Methanol Mixtures | Demonstrated higher performance than purely aqueous MDEA solutions. | Methanol improves the physical solubility and diffusivity of CO₂ in the solvent. | researchgate.net |
| MDEA in Pure Methanol | Showed the highest performance among the systems tested. | Significant enhancement of physical absorption characteristics. | researchgate.net |
Kinetic Studies of this compound in Catalytic Reactions
This compound's role in catalytic reactions is multifaceted. In the context of CO₂ capture, MDEA itself acts as a catalyst. As a tertiary amine, it does not react directly with CO₂ to form a stable carbamate. Instead, it catalyzes the hydrolysis of CO₂, facilitating the formation of bicarbonate and a protonated amine. icm.edu.pl This catalytic mechanism is slower than the direct reaction of primary and secondary amines but offers a higher CO₂ loading capacity and lower regeneration energy. icm.edu.pl
Beyond its inherent catalytic role in CO₂ absorption, MDEA can be the subject of catalytic processes, particularly in environmental applications for its degradation. One such study investigated the catalytic ozonation of aqueous MDEA solutions to treat wastewater containing this compound. iwaponline.com In this research, mixed oxides derived from calcined Magnesium-Iron Layered Double Hydroxides (Mg/Fe-LDH) were used as catalysts. iwaponline.com
The study evaluated the efficiency of two catalysts, designated HTcMg2Fe and HTcMg3Fe, in the ozonation of a 4 wt% aqueous MDEA solution. The experiments demonstrated that catalytic ozonation significantly enhanced the degradation of MDEA compared to ozonation alone. Under optimal conditions, a high percentage of Chemical Oxygen Demand (COD) removal was achieved. iwaponline.com
| Parameter | Optimal Condition / Value | Reference |
|---|---|---|
| Catalyst | HTcMg2Fe (derived from Mg/Fe-LDH) | iwaponline.com |
| Initial MDEA Concentration | 4 Wt% | iwaponline.com |
| Temperature | 30 °C | iwaponline.com |
| Catalyst Mass | 30 mg / 100 ml solution | iwaponline.com |
| Contact Time | 60 min | iwaponline.com |
| COD Removal Efficiency (HTcMg2Fe) | 80.76% | iwaponline.com |
| COD Removal Efficiency (HTcMg3Fe) | 80.36% | iwaponline.com |
Advanced Thermodynamic Studies of N Methyldiethanolamine Systems
Equilibrium Solubility of CO₂ in N-Methyldiethanolamine Solutions
The equilibrium solubility of CO₂ in aqueous MDEA solutions is a fundamental parameter for designing CO₂ capture units. It dictates the maximum amount of CO₂ that can be loaded into the solvent under specific conditions of temperature and CO₂ partial pressure. Numerous studies have been conducted to measure and model this property over a wide range of operating conditions.
Research has provided extensive data on CO₂ solubility in MDEA solutions with concentrations typically ranging from 3.04 to 4.28 kmol/m³. acs.org These studies cover temperatures from 40 to 100 °C and CO₂ partial pressures from approximately 0.876 to 1013 kPa. acs.org The data generated from these experiments are crucial for developing and validating thermodynamic models that can predict CO₂ loading. It has been observed that at high CO₂ loadings, slight discrepancies can exist between different studies, potentially due to variations in the purity of the commercial MDEA used. acs.org
The relationship between CO₂ partial pressure and CO₂ loading in the MDEA solution is nonlinear. As the partial pressure of CO₂ increases, the loading of CO₂ in the amine solution also increases until it approaches a saturation point. Temperature also plays a significant role; generally, CO₂ solubility decreases as the temperature increases.
Below is a table summarizing representative experimental data for CO₂ solubility in a 4.28 kmol/m³ (approximately 50 wt%) aqueous MDEA solution.
| Temperature (°C) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol MDEA) |
|---|---|---|
| 40 | 2.79 | 0.199 |
| 40 | 20.8 | 0.467 |
| 40 | 101.3 | 0.688 |
| 70 | 9.42 | 0.196 |
| 70 | 66.4 | 0.456 |
| 70 | 304 | 0.671 |
| 100 | 27.5 | 0.193 |
| 100 | 183 | 0.443 |
| 100 | 713 | 0.651 |
Equilibrium Solubility of H₂S in this compound Solutions
Similar to CO₂, the equilibrium solubility of hydrogen sulfide (B99878) (H₂S) in aqueous MDEA solutions is a critical factor, particularly for processes requiring selective H₂S removal. MDEA's selectivity towards H₂S over CO₂ is one of its key advantages in gas sweetening applications. rug.nl Extensive experimental data for H₂S solubility have been collected across various temperatures, pressures, and MDEA concentrations, ranging from 11.9 wt% to 51 wt%. researchgate.net
Studies have covered a broad temperature range from 10 °C to 120 °C and H₂S partial pressures from as low as 0.141 kPa up to 6900 kPa. researchgate.net The presence of other gases, such as methane (B114726) (CH₄), which is common in natural gas streams, can also influence H₂S solubility. Research has shown that increasing the partial pressure of methane can decrease the solubility of H₂S in the MDEA solution. scispace.com
The data indicate that H₂S solubility is significantly affected by the total pressure of the system. researchgate.net For instance, measurements performed at a total pressure of 7000 kPa showed different solubility characteristics compared to those at 1500 kPa. researchgate.net These findings are vital for accurately designing absorbers that operate under high-pressure conditions.
The following table presents a selection of experimental data on the solubility of H₂S in a 50 wt% aqueous MDEA solution.
| Temperature (°C) | H₂S Partial Pressure (kPa) | H₂S Loading (mol H₂S/mol MDEA) |
|---|---|---|
| 50 | 53 | 0.21 |
| 50 | 386 | 0.61 |
| 70 | 31 | 0.11 |
| 70 | 974 | 0.69 |
| 100 | 5.3 | 0.08 |
| 100 | 530 | 0.65 |
Heat of Absorption/Desorption for this compound Systems
The heat of absorption represents the energy released when an acid gas dissolves and reacts with the amine solution. This is a crucial parameter as it directly impacts the temperature profile of the absorber and the energy required for solvent regeneration in the desorber (stripper). A lower heat of absorption is generally desirable to minimize the regeneration energy, also known as the heat duty.
The heat of absorption for CO₂ in MDEA solutions is influenced by the CO₂ loading, with values typically ranging from around 55 to 70 kJ/mol of CO₂. researchgate.net The heat of absorption for H₂S is generally lower than that for CO₂. This difference in heats of reaction contributes to MDEA's selectivity and influences the design of the regeneration system.
Experimental Calorimetric Measurements of Enthalpy Changes
Calorimetry is the primary experimental technique used to directly measure the enthalpy changes (heat of absorption) associated with the reaction between acid gases and amine solutions. Two common methods are employed: batch calorimetry (static mode) and flow calorimetry (dynamic mode). researchgate.net These techniques measure the heat flow as a known amount of gas is introduced into the solvent. researchgate.net
Recent studies have used reaction calorimeters to measure the differential and integral heat of absorption of CO₂ in MDEA solutions at various temperatures, such as 40°C and 60°C. researchgate.net These measurements provide precise data that show the dependency of the heat of absorption on both the acid gas loading and the temperature, although the temperature dependency is often found to be weak. researchgate.net
The table below provides illustrative data on the integral heat of absorption of CO₂ in aqueous MDEA solutions as a function of CO₂ loading.
| Temperature (°C) | CO₂ Loading (mol CO₂/mol MDEA) | Integral Heat of Absorption (kJ/mol CO₂) |
|---|---|---|
| 50 | 0.1 | -68.5 |
| 50 | 0.3 | -65.0 |
| 50 | 0.5 | -62.1 |
| 50 | 0.7 | -59.5 |
| 80 | 0.1 | -67.2 |
| 80 | 0.3 | -63.8 |
| 80 | 0.5 | -61.0 |
| 80 | 0.7 | -58.3 |
Factors Affecting Heat Duty and Regeneration Energy
The regeneration energy, or heat duty, is a major operating cost in amine treating plants and consists of three main components: the heat required to reverse the chemical absorption (heat of desorption), the sensible heat needed to raise the temperature of the amine solution to the stripper temperature, and the heat required to vaporize water to generate stripping steam.
Amine Concentration: Higher MDEA concentrations can increase the acid gas carrying capacity, which can potentially reduce the solvent flow rate and, consequently, the sensible heat requirement. However, higher concentrations can also lead to issues like increased viscosity and corrosion.
Acid Gas Loading: The difference in acid gas loading between the rich (from the absorber) and lean (from the stripper) amine solutions is a key parameter. Optimizing this "delta loading" is crucial for balancing the absorption efficiency and the regeneration energy.
Stripper Operating Pressure and Temperature: Higher stripper temperatures and lower pressures facilitate the desorption of acid gases but also increase the sensible heat and water vaporization requirements.
Solvent Composition: The addition of promoters or other amines to the MDEA solution can alter the heat of absorption. For example, blending MDEA with primary or secondary amines can increase the absorption rate but may also increase the heat of absorption. researchgate.net
Vapor-Liquid Equilibrium (VLE) Modeling of this compound Systems
Vapor-Liquid Equilibrium (VLE) models are essential for accurately simulating the behavior of MDEA systems in both the absorber and the desorber. rug.nl These models describe the distribution of components (MDEA, water, CO₂, H₂S) between the liquid and vapor phases at equilibrium.
VLE modeling for these systems is complex due to the presence of electrolytes resulting from the chemical reactions between the acid gases and the amine in the aqueous phase. The models must account for chemical equilibrium in the liquid phase and phase equilibrium between the vapor and liquid phases.
Several approaches are used for VLE modeling. Simpler models like the modified Kent-Eisenberg model have been used with reasonable success, especially at lower pressures. utp.edu.my More rigorous models are based on activity coefficient models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model. longdom.org These models use interaction parameters fitted to experimental VLE data, including partial pressures, temperatures, and liquid phase compositions, to predict the system's behavior over a wide range of conditions. longdom.org
Thermodynamic Modeling using Equations of State (EOS)
An alternative and rigorous approach to VLE modeling is the use of an Equation of State (EOS). Unlike activity coefficient models that treat the liquid and vapor phases differently, an EOS-based approach uses a single model to describe both phases. scispace.com For electrolyte systems like aqueous MDEA, standard cubic EOS (like Peng-Robinson or Soave-Redlich-Kwong) must be modified to account for the long-range electrostatic interactions between ions and the short-range interactions between all species.
These "electrolyte Equations of State" (e-EOS) incorporate terms for ionic interactions. rug.nl For example, the electrolyte Soave-Redlich-Kwong Cubic Plus Association (eSRK-CPA) equation of state has been used to correlate H₂S solubility in MDEA solutions. tandfonline.com This model considers the association between molecules like water, MDEA, and H₂S. tandfonline.com The development of such a model involves obtaining parameters for pure components and then fitting binary interaction parameters using experimental data from various subsystems (e.g., MDEA-H₂O, H₂S-H₂O, MDEA-H₂S). tandfonline.com The final model can then be used to predict the behavior of the full ternary system (H₂S-MDEA-H₂O). tandfonline.com These e-EOS models provide a powerful and theoretically consistent framework for describing the thermodynamic properties of complex MDEA systems. rug.nlscispace.com
Electrolyte Cubic Plus Association (eCPA) Equation of State
The electrolyte Cubic Plus Association (eCPA) equation of state is a sophisticated model developed to predict the phase behavior of systems containing associating components and electrolytes. It is particularly relevant for modeling the solubility of acid gases like H₂S and CO₂ in aqueous alkanolamine solutions, including MDEA. chemmethod.comchemmethod.comcivilica.com The eCPA model extends a cubic equation of state, often the Soave-Redlich-Kwong (SRK) or Peng-Robinson (PR) model, by adding a term for association based on Wertheim's theory and terms to account for electrostatic interactions between ions. chemmethod.comacs.org
The model considers key parameters such as the molecular size, configuration, and polarity of the components to accurately predict the equilibrium behavior of H₂S and CO₂ absorption. chemmethod.comcivilica.com In systems like H₂O-H₂S-MDEA, hydrogen bonds can form between molecules, leading to association. chemmethod.com Simultaneously, the absorption of acid gases leads to chemical reactions and the formation of ionic species in the liquid phase, making the system an associating electrolyte solution that requires a model like eCPA. chemmethod.com
Research has demonstrated the effectiveness of the eCPA equation of state in modeling these complex systems. For instance, one study proposed a methodology using eCPA to predict H₂S solubility in aqueous MDEA solutions. chemmethod.comcivilica.com The model's predictions were compared with experimental data, showing excellent agreement. chemmethod.com The accuracy was quantified using the absolute average relative deviation (AARD%), which remained below 4.5% across a wide range of operating conditions. chemmethod.comchemmethod.comcivilica.com
| Parameter | Range | Resulting AARD% |
|---|---|---|
| Temperature | 25-140 °C (298-413 K) | < 4.5% |
| Acid Gas Loading | 0-1.6 (mol gas/mol solution) | |
| Aqueous Alkanolamine Amount | 15-49 wt. % |
The eCPA model has also been successfully applied to model the solubility of CO₂ in aqueous MDEA solutions, accounting for both short-range and long-range ionic interactions. acs.org
Modified Peng-Robinson Plus Association (mPR-CPA) Equation of State
The modified Peng-Robinson Plus Association (mPR-CPA) equation of state is another advanced thermodynamic tool used to describe the behavior of MDEA systems, particularly for CO₂ solubility. acs.orgresearchgate.net This model is an enhancement of earlier electrolyte equations of state. acs.org The foundation of the model is the mPR-CPA equation of state, which is specifically designed to handle the molecular interactions in associating systems. acs.orgresearchgate.netresearchgate.net
To accurately represent electrolyte systems, the mPR-CPA EoS is augmented with three additional terms that describe the interactions involving ions:
Short-range interactions: Accounts for the forces between ions and other molecules at very small distances. acs.orgresearchgate.net
Long-range interactions: Describes the electrostatic forces between ions over larger distances. acs.orgresearchgate.net
Born term: Represents the energy associated with transferring an ion from a vacuum into the solvent. acs.orgresearchgate.net
A key advantage of this approach is that the same equation of state is consistently applied to both the vapor and liquid phases. acs.orgresearchgate.net The development and tuning of the model rely on a comprehensive database of experimental data. For the CO₂-MDEA-H₂O system, a database of 567 experimental points has been utilized. acs.org The modeling process involves a stepwise parameter adjustment:
Pure component parameters for associating substances like water and MDEA are tuned by regressing vapor pressure and saturated liquid density data. acs.orgresearchgate.net
Binary interaction parameters for subsystems (H₂O-CO₂, CO₂-MDEA, and H₂O-MDEA) are optimized using vapor-liquid equilibrium data. acs.orgresearchgate.net
Binary interaction parameters between ionic and molecular species are determined through simultaneous vapor-liquid and chemical reaction equilibrium calculations. acs.orgresearchgate.net
Studies have shown that this electrolyte mPR-CPA (emPR-CPA) model significantly improves the precision of CO₂ solubility predictions in aqueous MDEA solutions by more than 6.7% compared to previous models. acs.orgresearchgate.net The model has been successfully applied over extensive ranges of process conditions. acs.orgresearchgate.netije.ir
| Parameter | Description |
|---|---|
| Concentration | Wide range of aqueous MDEA concentrations |
| Pressure | Wide range of pressures |
| Temperature | Wide range of temperatures |
| Acid Gas Loading | Wide range of CO₂ loadings |
Electrolyte Non-Random Two-Liquid (eNRTL) Theory
The Electrolyte Non-Random Two-Liquid (eNRTL) model is a widely used activity coefficient model for representing the thermodynamic properties of electrolyte systems, including the absorption of CO₂ in aqueous MDEA solutions. acs.orgresearchgate.net It is considered a rigorous and thermodynamically consistent framework essential for the simulation and design of CO₂ capture processes. acs.org The eNRTL model is particularly suitable for handling the strong non-idealities present in the liquid phase due to the formation of ionic species. ntnu.no
The eNRTL model calculates the activity coefficients in the liquid phase, while a separate equation of state, such as Peng-Robinson (PR) or Redlich-Kwong (RK), is typically used for the vapor phase. ntnu.nomdpi.comijsdr.org The model framework requires the determination of several binary interaction parameters, which are regressed from a wide array of experimental data. acs.orgntnu.no
For the MDEA-H₂O-CO₂ system, the following data types are used to determine the eNRTL parameters:
Binary System Data (MDEA-H₂O): Vapor-liquid equilibrium (VLE), excess enthalpy, and heat capacity data are used to find the NRTL interaction parameters for the MDEA-H₂O binary pair. acs.org
Ternary System Data (MDEA-H₂O-CO₂): VLE, heat of absorption, heat capacity, and NMR spectroscopic data are utilized to identify the interaction parameters for molecule-electrolyte pairs and the standard-state properties of the protonated MDEA ion (MDEAH⁺). acs.orglongdom.org
The model has been successfully implemented in process simulation software like Aspen Plus to represent CO₂ capture systems. cetjournal.itnih.gov The calculated results for VLE, heat of absorption, heat capacity, and species concentrations show favorable agreement with experimental data. acs.org The eNRTL model is a cornerstone for the thermodynamic packages used in simulating acid gas treating units with MDEA. ijsdr.org
| System | Experimental Data Type | Determined Parameters |
|---|---|---|
| Binary (MDEA-H₂O) | Vapor-Liquid Equilibrium (VLE), Excess Enthalpy, Heat Capacity | NRTL interaction parameters for MDEA-H₂O |
| Ternary (MDEA-H₂O-CO₂) | VLE, Heat of Absorption, Heat Capacity, NMR Spectroscopy | NRTL interaction parameters for molecule-electrolyte binaries, standard-state properties of MDEAH⁺ |
Degradation Mechanisms and Stability of N Methyldiethanolamine
Thermal Degradation Pathways and Products of N-Methyldiethanolamine
Thermal degradation of MDEA primarily occurs at elevated temperatures, typically found in the stripper and cross-exchanger sections of gas treating plants. utexas.eduresearchgate.net While aqueous MDEA is generally stable in the absence of carbon dioxide (CO2), its stability decreases at temperatures above 120°C in the presence of CO2. mdpi.com
Disproportionation Mechanisms
One of the key mechanisms in the thermal degradation of MDEA is disproportionation. ntnu.noresearchgate.netresearchgate.net This process involves the transfer of an ethyl or methyl group from one MDEA molecule to another. For instance, a proposed mechanism involves the formation of a quaternary or protonated amine intermediate, which then reacts further. researchgate.net This can lead to the formation of compounds like triethanolamine (B1662121) (TEA) and dimethylethanolamine. ntnu.no Another pathway suggests that the protonated form of MDEA can undergo SN2 substitution reactions, resulting in the formation of diethanolamine (B148213) (DEA) and methylaminoethanol (MAE). utexas.edu
Influence of Temperature and CO2 Loading on Thermal Degradation
The rate of thermal degradation of MDEA is significantly influenced by both temperature and CO2 loading. wikipedia.orgmdpi.com An increase in temperature, particularly above 135°C, accelerates the degradation process. mdpi.comntnu.no Similarly, higher CO2 loading in the amine solution leads to a decrease in thermal stability. mdpi.comutexas.edu This is because CO2 reacts with MDEA to form protonated MDEA (MDEAH+), which is a key reactant in some degradation pathways. utexas.edu Unloaded MDEA solutions, however, have been shown to be generally stable up to 150°C. utexas.edu Studies have shown that an increase in the initial amine concentration also contributes to decreased thermal stability. mdpi.com
Oxidative Degradation Pathways and Products of this compound
Oxidative degradation is a significant concern in amine treating plants, as it can occur at lower temperatures than thermal degradation, often in the absorber where the solvent is in contact with oxygen from the flue gas. wikipedia.orghw.ac.uk The presence of oxygen, even in small amounts, can lead to a complex series of reactions that degrade the MDEA solvent. researchgate.net
Autoxidation Mechanisms
Autoxidation is a primary pathway for the oxidative degradation of MDEA. researchgate.netresearchgate.nettandfonline.comresearchgate.net This process is initiated by the formation of radicals. One proposed mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen or oxygen atom, leading to the formation of a carbon-based radical. tandfonline.com This radical can then react with oxygen to form a peroxide, which can subsequently decompose into various degradation products. researchgate.net Another pathway suggests the initial oxidation of MDEA can lead to intermediates that further degrade into a variety of byproducts. tandfonline.com
Role of Oxygen and Metal Contaminants in Degradation
The presence of oxygen is a critical factor in the oxidative degradation of MDEA. researchgate.net The rate of degradation generally increases with higher oxygen concentrations in the solvent. acs.org In industrial settings, oxidative degradation is most likely to be significant in areas where temperatures exceed 70°C, such as the cross exchanger. wikipedia.org
Metal contaminants, often originating from equipment corrosion, can act as catalysts, significantly accelerating the rate of oxidative degradation. researchgate.net Transition metals like iron can facilitate the decomposition of hydroperoxides, which are key intermediates in autoxidation reactions, leading to a faster breakdown of the amine. researchgate.net The presence of these metals can lead to different oxygen stoichiometry and, consequently, different degradation rates. tandfonline.com
Identification of Degradation Intermediates and Byproducts
A wide array of degradation products has been identified from the oxidative degradation of MDEA. These products can be broadly categorized into several classes.
Primary and Secondary Amines:
Monoethanolamine (MEA) wikipedia.orgglobalccsinstitute.com
Diethanolamine (DEA) wikipedia.orgresearchgate.netglobalccsinstitute.com
Methylaminoethanol (MAE) wikipedia.orgglobalccsinstitute.com
Amino Acids:
Bicine (B94160) (N,N-bis(2-hydroxyethyl)glycine) wikipedia.orgresearchgate.nettandfonline.comglobalccsinstitute.comresearchgate.net
Glycine (B1666218) wikipedia.orgglobalccsinstitute.comumy.ac.id
Hydroxyethyl (B10761427) sarcosine (B1681465) (HES) wikipedia.orgutexas.eduglobalccsinstitute.com
Organic Acids and Stable Salts:
Formic acid and formate (B1220265) wikipedia.orgtandfonline.commdpi.com
Acetic acid and acetate (B1210297) wikipedia.orgtandfonline.comumy.ac.idmdpi.com
Glycolic acid and glycolate (B3277807) wikipedia.orgtandfonline.comglobalccsinstitute.com
Oxalic acid and oxalate (B1200264) wikipedia.orgumy.ac.idmdpi.com
Other Byproducts:
Ammonia wikipedia.orgglobalccsinstitute.com
Formyl amides of MAE and DEA wikipedia.orgglobalccsinstitute.com
N,N-dimethylethanolamine (DMEA) researchgate.net
Ethylene (B1197577) glycol (EG) researchgate.net
1-(2-hydroxyethyl)-4-methylpiperazine (B1295415) (HMP) researchgate.net
Triethanolamine (TEA) researchgate.net
The formation of these products is complex and can be influenced by operating conditions such as temperature, oxygen concentration, and the presence of contaminants. acs.org For instance, higher temperatures can lead to a greater number and variety of degradation products. acs.org The interactive table below summarizes some of the key degradation products identified in various studies.
Interactive Table of MDEA Degradation Products
| Degradation Product Category | Specific Compound |
| Primary/Secondary Amines | Monoethanolamine (MEA) |
| Diethanolamine (DEA) | |
| Methylaminoethanol (MAE) | |
| Amino Acids | Bicine |
| Glycine | |
| Hydroxyethyl sarcosine (HES) | |
| Organic Acids/Salts | Formic Acid/Formate |
| Acetic Acid/Acetate | |
| Glycolic Acid/Glycolate | |
| Oxalic Acid/Oxalate | |
| Other Byproducts | Ammonia |
| N,N-dimethylethanolamine (DMEA) | |
| Triethanolamine (TEA) |
CO2-Induced Degradation of this compound
This compound (MDEA), a tertiary amine, is recognized for its resistance to degradation compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA). However, it is not entirely immune to degradation, particularly under the conditions found in industrial gas treating processes. The presence of carbon dioxide (CO₂) can induce and catalyze the thermal degradation of MDEA, a process that is influenced by temperature, MDEA concentration, and CO₂ partial pressure. zju.edu.cnubc.ca
Studies have identified several degradation products resulting from the CO₂-catalyzed breakdown of MDEA. The primary product is often reported as 2-dimethylaminoethanol (DMAE). zju.edu.cn Further degradation can lead to a variety of other compounds. Research has identified products arising from both thermal and oxidative degradation pathways, which can be exacerbated by the presence of CO₂.
Key Degradation Products of this compound
The following table summarizes the major degradation products identified in various studies.
| Degradation Product Name | Abbreviation | Chemical Formula | Degradation Pathway |
| Diethanolamine | DEA | C₄H₁₁NO₂ | Thermal/Oxidative |
| Methylaminoethanol | MAE | C₃H₉NO | Thermal/Oxidative |
| Bicine | - | C₆H₁₃NO₄ | Oxidative |
| Hydroxyethyl sarcosine | HES | C₅H₁₁NO₃ | Oxidative |
| 2-dimethylaminoethanol | DMAE | C₄H₁₁NO | Thermal |
| Triethanolamine | TEA | C₆H₁₅NO₃ | Thermal |
This table is interactive. Users can sort columns to analyze the data.
The formation of amino acids like bicine and hydroxyethyl sarcosine (HES) is specifically linked to oxidative degradation pathways, which can occur concurrently with thermal degradation, especially if oxygen is present in the system. researchgate.netacs.org
Impact of Contaminants (e.g., SO₂, HCN) on this compound Degradation
Flue and sour gas streams often contain various contaminants besides CO₂ and H₂S, with sulfur dioxide (SO₂) and hydrogen cyanide (HCN) being particularly detrimental to amine solvent stability. hw.ac.ukacademicjournals.org These contaminants accelerate the degradation of MDEA, leading to solvent loss, reduced performance, and operational issues like corrosion and foaming. ubc.caacademicjournals.org
Sulfur Dioxide (SO₂)
SO₂ is a common impurity in flue gas from sources like coal-fired power plants. atamanchemicals.com Its acidity is greater than that of CO₂, causing it to react preferentially and rapidly with MDEA. acs.org This reaction not only consumes the active amine, reducing its capacity for CO₂ capture, but also initiates degradation pathways. zju.edu.cnacs.org The degradation rate of MDEA is significantly higher in the presence of SO₂ compared to CO₂ alone. researchgate.netresearchgate.net
The reaction of SO₂ with amines leads to the formation of heat-stable salts (HSS), such as sulfates and sulfites, which are not regenerated under the typical stripper conditions. researchgate.net The accumulation of these salts lowers the pH and capacity of the MDEA solution and increases its corrosivity (B1173158). acs.org The presence of oxygen alongside SO₂ further exacerbates the degradation process. researchgate.netresearchgate.net
Hydrogen Cyanide (HCN)
Furthermore, HCN can participate in other reactions, for instance, with oxygen and H₂S to generate thiocyanate (B1210189), another highly corrosive heat-stable salt. nxtbook.com
Summary of Contaminant Impacts on MDEA
| Contaminant | Key Reactions | Major Degradation Products / Byproducts | Consequences |
| SO₂ | Forms heat-stable salts (sulfites, sulfates) with MDEA. | Sulfites, Sulfates | Reduced CO₂ capacity, increased solution corrosivity, accelerated amine degradation. |
| HCN | Hydrolyzes to formic acid and ammonia; reacts with H₂S and O₂. | Formates, Thiocyanates (HSS) | Reduced solvent capacity, increased corrosion, operational problems. |
This table is interactive. Users can sort columns to analyze the data.
Strategies for Minimizing this compound Degradation
Minimizing the degradation of MDEA is crucial for maintaining the efficiency, reliability, and economic viability of gas treating plants. Strategies to achieve this can be broadly categorized into process control adjustments and the use of chemical inhibitors.
Effective process control is the first line of defense against solvent degradation. Several operational parameters can be optimized to reduce the rate of MDEA breakdown.
Temperature Control: Since MDEA degradation is highly dependent on temperature, maintaining the lowest possible temperatures throughout the system, especially in the regenerator reboiler and cross-exchanger, can significantly slow down thermal degradation reactions. atamanchemicals.com
CO₂ Loading Management: Properly controlling the CO₂ loading of the amine solution can help minimize degradation. For instance, maintaining a proper lean CO₂ loading can reduce the concentration of protonated MDEA, a key intermediate in the degradation process. bre.com
Oxygen Exclusion: Oxidative degradation is a major pathway for amine loss. researchgate.net Minimizing the ingress of oxygen from the flue gas is critical. This can be achieved through process design and operational measures. Furthermore, stripping dissolved oxygen from the rich amine solution before it enters high-temperature equipment, for example by using nitrogen (N₂) stripping, has been shown to be effective. researchgate.net It is also important to minimize entrained gas bubbles in the system to control oxidation. researchgate.net
Flue Gas Pre-treatment: Removing contaminants like SO₂, NOx, and fly ash from the gas stream before it enters the amine absorber is a crucial step. hw.ac.ukatamanchemicals.com This prevents the formation of heat-stable salts and reduces the catalytic effects of metals present in fly ash on degradation reactions.
In addition to process control, chemical additives can be used to inhibit degradation reactions. These additives work by scavenging radicals, chelating catalytic metal ions, or removing dissolved oxygen.
Oxygen Scavengers: To combat oxidative degradation, oxygen scavengers such as sulfites (e.g., sodium sulfite), hydrazine, and hydroxylamine (B1172632) have been recommended for use in alkanolamine systems. google.com These chemicals react with dissolved oxygen, preventing it from participating in amine degradation reactions. Sodium sulfite (B76179) has been shown to be effective in inhibiting SO₂-induced degradation in MEA systems, suggesting potential applicability in MDEA systems. google.com
Metal Chelating Agents: Metal ions, such as iron, copper, and chromium, which can enter the solvent through corrosion of equipment or from fly ash, are known to catalyze oxidative degradation. acs.orgnih.gov Chelating agents, also known as metal deactivators, can be added to the solution to bind these metal ions and render them inactive. Compounds like ethylenediaminetetraacetic acid (EDTA), hydroxyethylidene diphosphonic acid (HEDP), and citric acid have been identified as potent chelating agents that can reduce metal-catalyzed amine oxidation. google.com While much of the research has focused on MEA, these inhibitors could prove beneficial for MDEA as well. google.com
Radical Scavengers and Antioxidants: Antioxidants function by interrupting the free-radical chain reactions that are characteristic of oxidative degradation. While specific research on antioxidants for MDEA is limited, studies on other systems provide insights. For example, potassium iodide has been investigated as a stable, non-sacrificial inhibitor for MEA, showing significant reduction in amine loss under oxidative conditions without negatively impacting thermal stability or physical properties. unit.no The applicability of such inhibitors to MDEA systems warrants further investigation.
Potential Degradation Inhibitors for Amine Systems
| Inhibitor Type | Example Compound(s) | Mechanism of Action | Primary Amine System Studied |
| Oxygen Scavenger | Sodium Sulfite, Hydrazine | Reacts with and removes dissolved O₂ | MEA, MDEA |
| Metal Chelating Agent | EDTA, HEDP, Citric Acid | Binds metal ions (e.g., Fe²⁺, Cu²⁺) to prevent catalytic activity | MEA |
| Halide-based Inhibitor | Potassium Iodide (KI) | Acts as a stable antioxidant, inhibiting radical reactions | MEA |
This table is interactive. Users can sort columns to analyze the data.
Corrosion Phenomena in N Methyldiethanolamine Systems
Mechanisms of Corrosion in N-Methyldiethanolamine-Based Gas Sweetening Units
The fundamental cause of corrosion in MDEA-based gas sweetening units is the presence of dissolved acid gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). onepetro.org Pure or uncontaminated MDEA solutions are generally not corrosive. amine-gas-treatment.com Corrosion begins when these acid gases are absorbed into the aqueous amine solution, leading to electrochemical reactions that degrade the metal surfaces of the processing equipment. nih.govacs.org
In the presence of water, H₂S and CO₂ form acidic species. CO₂ reacts with water to form carbonic acid (H₂CO₃), which is a weak acid. electrochemsci.org The primary corrosion mechanism involves the oxidation of iron (Fe) from the steel equipment at the anode, releasing electrons:
Anodic Reaction: Fe → Fe²⁺ + 2e⁻
Simultaneously, cathodic reactions occur where species in the solution consume these electrons. In MDEA systems, the primary cathodic reactions involve the reduction of protons (H⁺) and bicarbonate ions (HCO₃⁻). researchgate.net The protonated MDEA cation (MDEAH⁺) can also be reduced. researchgate.net The presence of H₂S introduces additional, more aggressive corrosion mechanisms. electrochemsci.orgresearchgate.net Electrochemical studies have shown that in solutions containing both H₂S and CO₂, the corrosion process is often dominated by H₂S. electrochemsci.orgresearchgate.net
Factors Influencing Corrosion Rates in this compound Systems
Several process variables and chemical contaminants significantly influence the rate of corrosion in MDEA systems. researchgate.netrefiningcommunity.com These factors can act individually or synergistically to accelerate the degradation of plant equipment. onepetro.org
The concentration of dissolved acid gases, known as acid gas loading, is a primary driver of corrosion. onepetro.orgemerald.com As the loading of H₂S or CO₂ increases, the solution becomes more corrosive. emerald.comemerald.com Studies have shown that the corrosion rate increases with higher H₂S loading, reaching a maximum at a loading of 0.55 mol/mol in one study. emerald.comemerald.com For CO₂, the corrosion rate was observed to peak at a lower loading of 0.27 mol/mol before stabilizing. emerald.comemerald.com However, H₂S is generally considered the more significant contributor to corrosion in mixed-acid gas environments. emerald.comresearchgate.net
Heat Stable Amine Salts (HSAS) are another major contributor to corrosion. onepetro.orgieomsociety.org These salts form from the irreversible reaction of MDEA with strong acids that may enter the system as contaminants, such as formic acid, or from the oxidation of sulfur compounds. e3s-conferences.orgcu.edu.eg Unlike the bonds with H₂S and CO₂, these salts cannot be broken by the heat in the regenerator, causing them to accumulate in the amine solution. ieomsociety.orge3s-conferences.org HSAS increase the corrosivity (B1173158) of the MDEA solution by lowering its pH and increasing its conductivity. cu.edu.eg The presence of HSAS, particularly in combination with dissolved oxygen and low CO₂ loading, has been shown to significantly accelerate corrosion, preventing the formation of a protective iron carbonate (FeCO₃) layer on the steel surface. ampp.orgresearchgate.net Common HSAS include those formed from sulfate, formate (B1220265), and degradation products like N,N-bis(2-hydroxyethyl)glycine (bicine). ampp.orgampp.org
| Factor | Influence on Corrosion | Governing Mechanism | Reference |
|---|---|---|---|
| Acid Gas Loading (H₂S, CO₂) | Increased loading generally increases corrosion rates. | Provides the primary corrosive species (e.g., H⁺, HCO₃⁻, H₂S). | emerald.comemerald.com |
| Heat Stable Amine Salts (HSAS) | Accumulation significantly increases solution corrosivity. | Lowers pH, increases conductivity, and can prevent protective film formation. | ieomsociety.orgcu.edu.egampp.org |
| Temperature | Higher temperatures significantly accelerate corrosion rates. | Increases the rate of electrochemical reactions. | electrochemsci.orgresearchgate.net |
| MDEA Degradation Products | Increase corrosivity, sometimes by complexing with iron. | Introduction of acidic compounds and chelating agents. | e3s-conferences.orgresearchgate.net |
Corrosion Mitigation Strategies in this compound Applications
Effective corrosion management in MDEA units involves a combination of careful material selection and strict control over process parameters to maintain the amine solution within a less corrosive state. onepetro.orgieomsociety.org
Process Optimization and System Design for N Methyldiethanolamine Applications
Optimization of Gas Sweetening Processes with N-Methyldiethanolamine
This compound (MDEA) is a tertiary amine widely utilized in gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). researchgate.netijche.com Its popularity stems from its selective affinity for H₂S over CO₂, lower energy requirements for regeneration, reduced corrosivity (B1173158), and high stability. sciengine.comatamankimya.com Process optimization is crucial for maximizing efficiency and minimizing operational costs in MDEA-based gas sweetening units. researchgate.net Key parameters that are often adjusted for optimization include amine circulation rate, amine concentration, and the temperature of the lean amine stream. researchgate.net
Blended Amine System Optimization for Enhanced Absorption Rates and Reduced Corrosion
While MDEA offers several advantages, its reaction rate with CO₂ can be slow. researchgate.nete3s-conferences.org To overcome this limitation, MDEA is often blended with other amines, known as activators, to enhance the absorption rate of CO₂. e3s-conferences.orgbre.com Piperazine (B1678402) (PZ) is a commonly used activator that significantly improves the CO₂ absorption kinetics of MDEA solutions. e3s-conferences.org
Blending MDEA with primary or secondary amines like Monoethanolamine (MEA) or Diethanolamine (B148213) (DEA) can also improve CO₂ pickup. bre.com However, these blends often have higher heats of absorption and can be more corrosive than MDEA alone. bre.com Therefore, optimizing the blend ratio is critical to balance the enhanced absorption performance with potential downsides like increased energy consumption for regeneration and higher corrosion rates. bre.com For instance, in a blend of MDEA and an activator, an improper ratio with too much activator can lead to increased CO₂ concentration in the reboiler vapor and heighten corrosion potential. bre.com Studies have shown that a carefully selected MDEA/activator ratio can minimize corrosion while achieving desired CO₂ removal. bre.com
The use of blended amine systems, such as MDEA-PZ, has been shown to be effective in achieving high recovery rates for both CO₂ and H₂S. ijche.com Research has also explored ternary blends, such as MDEA, aminoethylethanolamine (AEEA), and N-Methylpyrrolidone (NMP), to address the high energy demand for solvent regeneration. researchgate.net
Regenerator Reboiler Duty Reduction
The energy required for solvent regeneration, known as the reboiler duty, is a major operating cost in amine-based gas treating processes. scispace.combre.com MDEA is favored for its lower heat of regeneration compared to primary and secondary amines. atamankimya.com In some applications, switching from DEA to MDEA can reduce energy requirements for gas treating by as much as 75%. atamankimya.com
Several strategies are employed to reduce the reboiler duty in MDEA systems. One approach is the use of blended solvents. For example, a ternary-hybrid blend of MDEA, AEEA, and NMP has been proposed to significantly lower the reboiler duty. scispace.com This is partly due to the presence of a physical solvent (NMP) which reduces the required circulation rate and, consequently, the energy needed for regeneration. scispace.commdpi.com
Process modifications and optimization of operating parameters are also key to reducing reboiler duty. bre.com For instance, while increasing the lean amine temperature can enhance CO₂ pickup, it can also decrease H₂S absorption and increase amine and water losses, necessitating a careful balance. bre.com Advanced process configurations, which will be discussed in later sections, also play a significant role in minimizing energy consumption.
This compound in Carbon Capture and Storage (CCS) Technologies
This compound is a promising solvent for carbon capture and storage (CCS) applications, primarily due to its lower heat of reaction with CO₂ compared to benchmark solvents like MEA. repec.orgresearchgate.net This characteristic translates to lower energy requirements for solvent regeneration, a critical factor in the economic viability of CCS technologies. repec.orgacs.org MDEA also exhibits lower degradation rates, reduced corrosivity, and higher CO₂ loading capacity. researchgate.net
Post-Combustion CO2 Capture with this compound
Post-combustion capture is considered the most mature technology for reducing CO₂ emissions from fossil-fuel power plants, and amine-based absorption is a well-developed method for this purpose. hw.ac.uksemanticscholar.org MDEA, often in combination with an activator like piperazine (PZ), is increasingly being investigated and implemented for post-combustion CO₂ capture. repec.orgmdpi.com The addition of PZ to MDEA enhances the relatively slow reaction kinetics of MDEA with CO₂. e3s-conferences.org
Studies have demonstrated the effectiveness of MDEA/PZ blends in capturing CO₂ from flue gas. For example, research on a 650 MW power plant showed that an MDEA/PZ-based process could achieve a reboiler heat duty as low as 2.24 GJ/tCO₂, which is significantly lower than that of a conventional MEA-based system. repec.orgresearchgate.net This reduction in energy demand leads to a lower penalty on the net power efficiency of the power plant. repec.orgresearchgate.net The performance of these systems is influenced by various operational parameters, including absorption and stripping pressures, CO₂ loading in the lean solution, and the CO₂ removal ratio. repec.org
Energy Efficiency Enhancements in this compound-Based CCS
Absorber Intercooling: Helps to control the temperature in the absorber, which can improve absorption efficiency. repec.orgresearchgate.net
Rich-Split Configurations: Both simple and advanced rich-split designs can optimize heat recovery and reduce the reboiler duty. repec.orgresearchgate.net
Stripper Interheating: Can improve the efficiency of the solvent regeneration process. repec.orgresearchgate.net
Combining these enhancements can lead to substantial reductions in the energy penalty associated with CO₂ capture. For instance, an enhanced MDEA/PZ-based technology resulted in a net power efficiency penalty of 7.66%, which was 16.1% less than the benchmark MEA-based technology. repec.orgresearchgate.net
Further energy savings can be achieved through process modifications like rich vapor compression (RVC) and cold solvent split (CSS). A study simulating a PZ-promoted MDEA process found that a combination of RVC and CSS reduced the reboiler duty by about 24.6% and the total equivalent work by 16.2% compared to a reference case. mdpi.com
Advanced Regeneration Techniques for this compound Solvents
The development of advanced regeneration techniques is crucial for further improving the cost-effectiveness and energy efficiency of MDEA in gas treatment and carbon capture applications. marketresearch.com Traditional regeneration involves heating the rich amine solution in a stripping column to reverse the absorption reaction and release the captured acid gases. google.com
Innovations in this area focus on reducing the significant amount of heat required for this process. marketresearch.com Some of the advanced techniques being explored and implemented include:
Vacuum Distillation: Operating the stripping column under a vacuum allows for regeneration at lower temperatures, thereby reducing energy consumption. marketresearch.com
Low-Temperature Stripping: Similar to vacuum distillation, this involves techniques that enable solvent regeneration at reduced temperatures. marketresearch.com
Two-Stage Flashing: A two-stage solvent regeneration process where the CO₂-loaded solvent is flashed in two stages at different pressures can also lead to energy savings. google.com
These advanced methods contribute to making MDEA-based systems more sustainable by lowering energy consumption and minimizing associated emissions. marketresearch.com
Vacuum Distillation and Low-Temperature Stripping
Advanced regeneration techniques such as vacuum distillation and low-temperature stripping are pivotal in enhancing the efficiency and sustainability of this compound (MDEA) based gas treatment systems. marketresearch.com These methods are designed to reduce the significant energy penalty associated with solvent regeneration, a critical step where captured acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) are removed from the amine solution. marketresearch.comjmsse.in
Low-temperature stripping achieves similar energy savings. marketresearch.com The degradation of MDEA can also be reduced at lower regeneration temperatures. mdpi.com These enhanced recovery methods are crucial in making MDEA-based systems more sustainable by lowering energy consumption and aligning with the broader trend towards greener industrial practices. marketresearch.com
Demixing Solvents and Phase Splitting for Energy Reduction
A significant innovation in reducing the energy consumption of amine-based carbon capture processes is the use of demixing solvents. matec-conferences.orgifpenergiesnouvelles.fr When certain solvents are mixed with MDEA, the resulting solution can exhibit liquid-liquid phase separation upon CO₂ absorption. matec-conferences.orgumons.ac.be This phenomenon is leveraged to create a more energy-efficient regeneration cycle. ifpenergiesnouvelles.fr
For instance, studies have explored various demixing solvent systems, including blends of MDEA with other amines or phase-splitter agents like sulfolane (B150427) and various alcohols. umons.ac.be Research has shown that using a demixing solvent process can reduce regeneration energy by over 40% compared to a conventional process using monoethanolamine (MEA). matec-conferences.org This approach represents a promising pathway to improve the economic viability of large-scale CO₂ capture installations. matec-conferences.orgumons.ac.be
Process Modeling and Simulation for this compound Systems
Process modeling and simulation are indispensable tools for the design, optimization, and analysis of this compound (MDEA) systems used for acid gas removal. dtu.dkresearchgate.net These models are essential for understanding the complex interplay of thermodynamics, reaction kinetics, and mass transfer that govern the absorption and regeneration processes. dtu.dkresearchgate.net Accurate models allow engineers to predict plant performance under various operating conditions, optimize solvent circulation rates, and minimize energy consumption. jmsse.in
Thermodynamic models, such as the Extended UNIQUAC model, are used to calculate the solubility of acid gases like CO₂ and H₂S in aqueous MDEA solutions at different pressures and temperatures. dtu.dkresearchgate.net These models must account for both physical and chemical equilibria within the system. dtu.dk Rigorous modeling is crucial for the proper design of natural gas treating plants, where typical absorber pressures can be high (5 to 10 MPa) while stripper pressures are much lower (0.1 to 0.3 MPa). dtu.dk
Simulation of Absorption/Regeneration Systems (e.g., Aspen Plus™)
Process simulation software, with Aspen Plus™ being a prominent example, is widely used to model and analyze CO₂ capture processes involving MDEA. aidic.itifpenergiesnouvelles.frdtu.dk These platforms allow for the development of steady-state and dynamic models of the entire absorption/regeneration loop, including the absorber and stripper columns, heat exchangers, and pumps. jmsse.inaidic.it
Simulations are used to investigate the effects of various process parameters on performance. dtu.dkpdpu.ac.in Key variables often studied include the solvent flow rate, amine concentration, lean CO₂ loading, and the operating temperatures and pressures of the absorber and stripper. ifpenergiesnouvelles.frpdpu.ac.in For example, a simulation might be used to determine the optimal solvent flow rate needed to achieve a specific CO₂ removal target (e.g., 95%) while minimizing the energy required for regeneration. ifpenergiesnouvelles.fryoutube.com
Table 1: Example of Aspen Plus™ Simulation Parameters for CO₂ Capture
| Parameter | Value | Unit | Source |
| Feed Gas CO₂ Concentration | 18.9 | % (mole) | youtube.com |
| Feed Gas H₂ Concentration | 74.5 | % (mole) | youtube.com |
| Feed Gas Pressure | 27 | bar | youtube.com |
| Solvent Composition | 50% MDEA / 50% H₂O | wt% | youtube.com |
| Target CO₂ Removal | 95 | % | youtube.com |
| Calculated Regeneration Energy (MDEA 40 wt%) | 3.45 | GJ/tCO₂ | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |
Mass Transfer Modeling in Absorption Columns
Mass transfer models are developed to predict the absorption flux under different operating conditions. ut.ac.ir These models often use dimensionless parameters, derived from methods like the Pi-Buckingham theorem, to correlate the effects of variables such as CO₂ partial pressure, temperature, and solvent loading. ut.ac.irsid.ir The models account for chemical equilibrium, phase equilibrium, mass balance, and charge balance to describe the reactive-absorption process. ut.ac.irsid.ir
Machine Learning and Response Surface Methodology for Process Optimization
In recent years, advanced computational techniques like Machine Learning (ML) and Response Surface Methodology (RSM) have been applied to optimize this compound (MDEA) based CO₂ absorption processes. nih.govresearchgate.netdntb.gov.ua These data-driven approaches can model complex, non-linear relationships between process variables and performance outcomes, offering a powerful alternative or complement to traditional mechanistic modeling. nih.govresearchgate.net
RSM is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. researchgate.netacs.org In the context of MDEA systems, RSM can be used to investigate the effects of multiple input parameters—such as temperature, pressure, and solvent concentrations—on a desired output, like CO₂ loading capacity. nih.govresearchgate.net
Machine learning models, including artificial neural networks (ANNs) like Multilayer Perceptron (MLP) and Radial Basis Function (RBF), as well as algorithms like Random Forest and XGBoost, are trained on experimental or simulation data to predict process performance. nih.govresearchgate.net One study modeled CO₂ absorption in a hybrid MDEA-Piperazine-Sulfolane solvent using seven different ML models. nih.govresearchgate.net The inputs included pressure, temperature, time, and solvent concentrations, while the output was CO₂ loading. nih.govresearchgate.net The MLP and RBF models demonstrated superior predictive accuracy, with R² values exceeding 0.99. nih.govresearchgate.net
Once a predictive model is established, optimization algorithms, such as a Genetic Algorithm (GA), can be employed to identify the optimal set of input parameters to maximize the desired outcome. nih.govresearchgate.net For example, a GA coupled with an ML model can determine the specific conditions that lead to the highest possible CO₂ loading, achieving values as high as 0.62 mol CO₂/mol amine in one optimization study. nih.govresearchgate.net
Table 2: Machine Learning and RSM for MDEA Process Optimization
| Technique | Input Parameters | Objective | Key Finding | Source |
| Machine Learning (MLP, RBF, etc.) + Genetic Algorithm (GA) | Pressure, Temperature, Time, MDEA/PZ/Sulfolane Concentrations | Maximize CO₂ Loading | ML models showed superior predictive accuracy over RSM. Optimal CO₂ loading of up to 0.62 was achieved. | nih.govresearchgate.net |
| Response Surface Methodology (RSM) | Lean Amine Temperature, Absorber Pressure, Amine Flow Rate | Optimize CO₂ and H₂S concentrations in sweet gas | Used to model and optimize CO₂ capture processes with aqueous amines. | researchgate.netresearchgate.net |
Integration of this compound in Sustainable Industrial Practices
This compound (MDEA) plays a significant role in advancing sustainable industrial practices, primarily through its application in energy-efficient gas sweetening and carbon capture technologies. marketresearch.comatamanchemicals.com The drive for sustainability in industries such as oil and gas, chemical manufacturing, and power generation is fueled by stricter environmental regulations and a growing focus on reducing greenhouse gas emissions. marketresearch.commarketresearchfuture.com
The development of advanced process configurations and solvent systems further enhances MDEA's sustainability profile. Techniques like vacuum distillation and the use of demixing solvents can lead to substantial energy savings. marketresearch.commatec-conferences.org Moreover, the integration of MDEA with physical solvents in hybrid systems can improve absorption efficiency while maintaining low regeneration energy. mdpi.com As industries continue to prioritize green chemistry and sustainable operations, the demand for efficient and environmentally conscious solvents like MDEA is expected to grow, solidifying its role in cleaner industrial processes. marketresearch.commarketresearchfuture.com The potential for producing bio-based MDEA from renewable resources presents another avenue for improving the sustainability of its life cycle. atamanchemicals.com However, proper management of wastewater containing MDEA through effective treatment technologies is essential to mitigate its environmental impact. ontosight.ai
Environmental Impact and Treatment of N Methyldiethanolamine Containing Waste
Biodegradability of N-Methyldiethanolamine and its Intermediates
This compound (MDEA) is an organic compound that demonstrates variable biodegradability depending on environmental conditions. Standardized aerobic batch tests, which assess degradation over a 28-day period, have indicated that MDEA is not readily biodegradable. nih.govresearchgate.net However, this characterization is context-dependent. In continuous flow experiments, where microbial populations have sufficient time to adapt, a high degree of biodegradation—exceeding 96% based on Total Organic Carbon (TOC) measurements—has been observed. nih.govscribd.com This suggests that while MDEA is resistant to rapid degradation by unacclimated microorganisms, it can be effectively metabolized by specialized microbial communities.
The biodegradability of MDEA-containing wastewater can be significantly enhanced through chemical pre-treatment. Advanced Oxidation Processes (AOPs) break down the parent MDEA molecule into simpler, more biodegradable intermediates. For instance, pre-treatment with the peroxone method has been shown to increase the Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) ratio of the wastewater from 0.103 to 0.147, indicating a notable improvement in its amenability to biological treatment. mdpi.com The primary oxidative degradation products of MDEA include simpler amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA), as well as amino acids and stable organic acid salts such as formate (B1220265), glycolate (B3277807), acetate (B1210297), and oxalate (B1200264). wikipedia.org These intermediate compounds are generally more susceptible to microbial degradation than the original MDEA molecule.
| Test Condition | Duration | Result | Reference |
|---|---|---|---|
| Standardized Batch Test | 28 days | Non-biodegradable | nih.govresearchgate.net |
| Continuous Flow Experiment (with adapted microorganisms) | - | >96% biodegradation (TOC removal) | nih.govscribd.com |
| Seawater Batch Test | 28 days | Likely <20% biodegradation | unit.no |
| Wastewater with Peroxone Pre-treatment | - | BOD/COD ratio increased from 0.103 to 0.147 | mdpi.com |
Toxicity of this compound and its Degradation Products to Aquatic Life
Wastewater containing high concentrations of alkanolamines like MDEA is generally considered toxic and unsuitable for treatment in conventional biological wastewater facilities without pre-treatment. umy.ac.idresearchgate.net The degradation products resulting from industrial processes or environmental breakdown present their own toxicological profiles. Secondary products can include amides, nitrosamines, and nitramines. unit.no Studies have shown that nitrosamines and nitramines can be significantly more toxic than the parent amine compounds, with nitrosamines showing the most toxic effects on algae at very low concentrations. unit.no However, advanced oxidation pre-treatments can mitigate this toxicity. Research has shown that the microbial toxicity of MDEA-containing wastewater becomes negligible after being treated with the peroxone process. mdpi.com
| Organism Group | Toxicity Level | Specific Findings | Reference |
|---|---|---|---|
| Fish | Low Acute Toxicity | Chronic LOEC: 0.5 mg/L | ashland.comunit.no |
| Aquatic Invertebrates | Low Acute Toxicity | - | ashland.com |
| Algae | Harmful | Considered the most sensitive organism group along with fish in chronic studies. | ashland.comunit.no |
Advanced Oxidation Processes (AOPs) for this compound Wastewater Treatment
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly effective for treating recalcitrant compounds like MDEA, which are resistant to conventional biological treatment. researchgate.netumy.ac.id AOPs can partially or completely mineralize the organic pollutants, and in the case of partial oxidation, can transform them into less harmful and more biodegradable substances. mdpi.com Common AOPs applied to MDEA-containing wastewater include Fenton and peroxone methods, UV/H₂O₂ processes, and Catalytic Wet Oxidation (CWO). mdpi.comumy.ac.id
Fenton and Peroxone Methods
The peroxone method involves the combination of ozone (O₃) and H₂O₂. This process enhances the generation of hydroxyl radicals compared to ozonation alone. The peroxone method has been shown to selectively and effectively decompose MDEA in high-concentration industrial wastewater. mdpi.com In one study, it achieved a 92.87% removal of MDEA, significantly increasing the wastewater's biodegradability. mdpi.comresearchgate.net A key advantage of the peroxone process is its ability to achieve high removal rates with a reduced ozone requirement compared to using ozone by itself. mdpi.comresearchgate.net
| AOP Method | Reagents | Mechanism | Reported MDEA Removal Efficiency | Reference |
|---|---|---|---|---|
| Fenton | Fe²⁺, H₂O₂ | Generates hydroxyl radicals (•OH) via Fe²⁺ catalysis of H₂O₂. | 70.3% (under mild conditions) | mdpi.com |
| Peroxone | O₃, H₂O₂ | Enhances •OH generation from the reaction of ozone and H₂O₂. | 92.87% - 93.3% | mdpi.com |
UV/H₂O₂ Advanced Oxidation Process
The UV/H₂O₂ process is another AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide by ultraviolet light. This method is effective for degrading MDEA and offers the advantage of not producing any sludge. umy.ac.idumy.ac.id The efficiency of the UV/H₂O₂ process is influenced by several operational parameters, including the initial concentration of H₂O₂, pH, and temperature. umy.ac.id
Optimal conditions for treating synthetic MDEA wastewater have been identified as a pH of 9.76 and a temperature of 30°C, which resulted in an 85.74% removal of Total Organic Carbon (TOC). For real refinery effluent, the optimal pH was slightly lower at 8.13, achieving a 92.05% TOC removal. umy.ac.id The degradation of MDEA via this process yields several intermediate products, such as glycine (B1666218), oxalic acid, acetic acid, formic acid, nitrite, nitrate, and ammonium (B1175870) ions. umy.ac.idumy.ac.id A significant benefit of this pre-treatment is the conversion of the non-biodegradable MDEA into more readily biodegradable compounds. researchgate.net
Catalytic Wet Oxidation (CWO)
Catalytic Wet Oxidation (CWO) is a wastewater treatment technology that uses oxygen or air as the oxidant at elevated temperatures and pressures to break down organic pollutants in the presence of a catalyst. mdpi.com This process generates reactive oxygen species that can effectively mineralize complex organic molecules like MDEA into carbon dioxide, water, and inorganic compounds. mdpi.comresearchgate.net CWO is a promising technique for treating high-concentration MDEA wastewater, though a key challenge is the simultaneous and effective removal of both total organic carbon (TOC) and total nitrogen (TN). rsc.org
Noble metals are frequently used as catalysts in CWO due to their high activity and stability under demanding reaction conditions. Ruthenium (Ru) and Palladium (Pd) based catalysts have been subjects of significant research for MDEA degradation.
A synthesized Ruthenium-based catalyst, Ru-CNₓ/CeO₂, demonstrated high efficacy, achieving 80% COD removal from a 1000 ppm MDEA solution at a temperature of 180°C and an oxygen pressure of 2.5 MPa within 30 minutes. mdpi.comrepec.org The performance of this catalyst was attributed to the generation of active species like superoxide (B77818) and hydroxyl radicals, facilitated by oxygen vacancies on the ceria support. repec.org
| Catalyst | Support | Reaction Conditions | Removal Efficiency | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | CNₓ/CeO₂ | 180°C, 2.5 MPa O₂, 30 min | 80% COD | mdpi.comrepec.org |
| Palladium (Pd) | CeO₂-ZrO₂ | - | 90% TOC, 75% TN | rsc.org |
Mixed Metal Oxides as Catalysts
Mixed metal oxides have demonstrated significant potential as catalysts in the treatment of this compound (MDEA)-containing wastewater, particularly within catalytic wet air oxidation (CWAO) and catalytic ozonation processes. These materials are noted for their high reactivity and stability under various reaction conditions. ubbcluj.roresearchgate.net
Research into the catalytic ozonation of MDEA has utilized mixed oxides derived from the calcination of Mg/Fe layered double hydroxides (LDHs). ubbcluj.roacs.org Specifically, catalysts prepared from Mg₂Fe-LDH and Mg₃Fe-LDH, designated as HTcMg₂Fe and HTcMg₃Fe respectively after calcination at 400 °C, have been shown to be effective. ubbcluj.roacs.org Under optimal conditions, these catalysts achieved high removal efficiencies for both MDEA and Chemical Oxygen Demand (COD). The synergistic effect between the catalyst and ozone is credited for the enhanced degradation, which proceeds through the generation of highly reactive hydroxyl radicals (OH•). ubbcluj.ro
In the realm of CWAO, palladium (Pd)-based catalysts on various mixed metal oxide supports have been investigated for their efficacy in removing total organic carbon (TOC) and total nitrogen (TN) from MDEA wastewater. researchgate.net Supports such as cerium-zirconium solid solution (CeO₂-ZrO₂), titanium dioxide (TiO₂), and alumina (B75360) (Al₂O₃) have been studied. researchgate.net The choice of support material was found to significantly influence the catalyst's performance by affecting surface oxygen content, oxygen activity, and the content of metallic palladium (Pd⁰), which are crucial for high removal rates. researchgate.net The Pd/CeO₂-ZrO₂ catalyst, in particular, showed superior performance, substantially increasing the reaction rate constants for both TOC and TN removal compared to non-catalytic oxidation. researchgate.net
Table 1: Performance of Mixed Metal Oxide Catalysts in MDEA Wastewater Treatment
| Catalyst System | Treatment Process | Optimal Conditions | Pollutant Removal Efficiency |
|---|---|---|---|
| HTcMg₂Fe (Calcined Mg₂Fe-LDH) | Catalytic Ozonation | Initial MDEA: 4 Wt% Temperature: 30 °C Catalyst Dose: 30 mg/100 ml Time: 60 min | COD Removal: up to 80.76% |
| HTcMg₃Fe (Calcined Mg₃Fe-LDH) | Catalytic Ozonation | Initial MDEA: 4 Wt% Temperature: 30 °C Catalyst Dose: 30 mg/100 ml Time: 60 min | COD Removal: up to 80.36% |
| Pd/CeO₂-ZrO₂ | Catalytic Wet Air Oxidation (CWAO) | Not specified | TOC Removal: ~90% TN Removal: ~75% |
Ozonation and Microelectrolysis-Configured Ozonation
Ozonation and related advanced oxidation processes (AOPs) are effective methods for the pretreatment of wastewater containing high concentrations of MDEA. These techniques aim to partially oxidize the refractory MDEA molecule, transforming it into more biodegradable intermediates.
Simple ozonation has been shown to reduce MDEA concentration significantly. In one study, ozonation alone achieved a 94.3% removal of MDEA, although the corresponding COD removal was only 22.9%, indicating the formation of organic byproducts. rsc.org A more advanced approach, the peroxone method, which combines ozone with hydrogen peroxide (H₂O₂), has demonstrated comparable MDEA removal (93.3%) but with a slightly higher COD removal (27.2%) and a significantly lower consumption of ozone. rsc.org The peroxone method selectively decomposes MDEA, making it a more efficient pretreatment option. rsc.org
A novel approach involves the integration of Fe-C microelectrolysis with ozonation, termed the ozonation-microelectrolysis-ozonation (OMIO) system. rsc.org This process has been investigated for the treatment of MDEA-containing overhaul wastewater. The microelectrolysis step plays a primary role in the initial destruction of MDEA. rsc.org The subsequent ozonation stages further degrade the intermediate products. Research has identified optimal operating conditions for the microelectrolysis stage to maximize MDEA removal. rsc.org The combined OMIO process has been shown to achieve a high degree of mineralization, with approximately 96.0% of the Total Organic Carbon (TOC) being removed from the wastewater. rsc.org The degradation mechanism involves the initial breakdown of MDEA through microelectrolysis, followed by the reaction of ozone with the generated intermediates, particularly through the hydroxyl radical pathway under alkaline conditions. rsc.org
Table 2: Efficacy of Ozonation-Based Processes for MDEA Wastewater Treatment
| Treatment Process | Key Parameters/Conditions | MDEA Removal | COD/TOC Removal |
|---|---|---|---|
| Ozonation | Reaction Time: 480 min | 94.3% | 22.9% (COD) |
| Peroxone (O₃/H₂O₂) | Reaction Time: 480 min | 93.3% | 27.2% (COD) |
| Ozonation-Microelectrolysis-Ozonation (OMIO) | Optimal Conditions:
| High (Microelectrolysis is primary) | ~96.0% (TOC) |
Biological Wastewater Treatment of this compound Effluents
Biological treatment of effluents containing MDEA presents challenges due to the compound's microbial toxicity and low biodegradability. rsc.orgnih.gov However, with appropriate pretreatment and microbial adaptation, biological methods can be effectively employed.
Microbial Toxicity and Biodegradability Enhancement
Raw MDEA possesses low biodegradability. rsc.org Respirometer tests using microbial sludge from a cokes wastewater treatment plant demonstrated that the sludge could hardly degrade a pure MDEA solution. rsc.org The short-term biochemical oxygen demand to chemical oxygen demand (BOD₅/COD) ratio of pure MDEA was estimated to be a mere 0.004. rsc.org Wastewater containing high concentrations of MDEA (e.g., 20,548 mg/L) exhibited a correspondingly low BOD₅/COD ratio of 0.103, indicating poor biodegradability and potential microbial toxicity. rsc.org
Advanced oxidation processes can serve as an effective pretreatment to mitigate these issues. For instance, the peroxone method has been shown to render MDEA-containing wastewater negligibly toxic to the microbial community of a biological wastewater treatment process. rsc.org This pretreatment significantly enhances biodegradability by partially oxidizing MDEA into more easily degradable compounds. Following peroxone pretreatment, the BOD₅/COD ratio of the reclaimer wastewater increased from 0.103 to 0.147, representing a substantial improvement in its amenability to biological treatment. rsc.org
Microbial Community Structure and Degradation Rates
The structure of the microbial community is a critical factor in the successful biological degradation of MDEA. Studies have shown a stark contrast in MDEA biodegradability depending on the experimental setup, which highlights the importance of microbial adaptation. In standardized 28-day batch tests using unacclimated inoculum, MDEA was found to be non-biodegradable. nih.govscience.gov In contrast, continuous flow experiments, where microorganisms had a prolonged period to adapt to the MDEA-containing wastewater, demonstrated a biodegradation rate of over 96%, based on Total Organic Carbon (TOC) measurements. nih.govscience.gov This suggests that specific microbial populations capable of metabolizing MDEA can be enriched over time under continuous exposure.
The rate of MDEA degradation is also influenced by the presence of other organic compounds in the wastewater. In a study analyzing microbial oxygen uptake rates for various pollutants found in a reclaimer wastewater, the degradation rate of MDEA was found to be the slowest among the tested compounds. The observed order of microbial degradation was phenol (B47542) > formate > thiocyanate (B1210189) > MDEA. mdpi.com This hierarchy indicates that, even within an adapted microbial community, MDEA is a more recalcitrant substrate compared to other common industrial pollutants. The specific structure of the microbial community, likely dominated by phenol-degrading microorganisms from the cokes wastewater treatment sludge used in the study, influenced this degradation order. mdpi.com
Research into Sustainable and Eco-Friendly Alternatives
In response to the environmental and energy concerns associated with conventional amine solvents like MDEA, significant research has been directed toward developing more sustainable and eco-friendly alternatives for applications such as acid gas removal. elsevierpure.comorientjchem.org The primary focus has been on "green solvents" that offer lower toxicity, higher biodegradability, reduced volatility, and improved energy efficiency. orientjchem.org Two of the most promising classes of such solvents are Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs). acs.orgnih.gov
Deep Eutectic Solvents are mixtures of two or three components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point significantly lower than that of the individual components. acs.org Many DESs are formulated from non-toxic, biodegradable, and inexpensive compounds like choline (B1196258) chloride (a biomass-derived salt), urea, and ethylene (B1197577) glycol. ubbcluj.ro This makes them an attractive green alternative. Research has shown that DESs, such as "ethaline" (choline chloride and ethylene glycol), are effective in capturing CO₂. ubbcluj.ro Their properties can be tailored by varying the constituent components to optimize them for specific applications. mdpi.com
Besides DESs and ILs, physical solvents such as Dimethyl Ether of Polyethylene Glycol (DEPG), N-Methyl-2-Pyrrolidone (NMP), and Propylene Carbonate (PC) are considered greener alternatives, especially in scenarios with high acid gas partial pressures, as they can often be regenerated by pressure reduction without significant heat input. researchgate.netbre.com
Table 3: Overview of Sustainable Alternatives to MDEA
| Alternative Solvent Class | Example(s) | Key Features and Research Findings |
|---|---|---|
| Deep Eutectic Solvents (DESs) | Ethaline (Choline Chloride:Ethylene Glycol) Reline (Choline Chloride:Urea) | - Environmentally friendly, biodegradable, low cost.
|
| Ionic Liquids (ILs) | Imidazolium-based ILs | - Negligible vapor pressure, high thermal stability.
|
| Physical Solvents | DEPG (Selexol™) N-Methyl-2-Pyrrolidone (NMP) Propylene Carbonate (PC) | - Favored for high acid gas concentrations.
|
Analytical Methodologies for N Methyldiethanolamine Research
Spectroscopic Techniques for Characterization and Degradation Product Identification
Spectroscopic methods are indispensable for elucidating the molecular structure of MDEA and identifying the various species that form during its use, particularly in carbon capture applications.
Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, serves as a powerful tool for the in-situ alysis of species distribution in aqueous MDEA solutions interacting with carbon dioxide (CO₂). This technique allows for the direct observation and quantification of various chemical species in the liquid phase.
Research employing online ¹³C NMR spectroscopy has successfully quantified the concentrations of key species in the MDEA-H₂O-CO₂ system. acs.org By monitoring the distinct chemical shifts of the carbon nuclei in different molecular environments, it is possible to determine the concentrations of MDEA, bicarbonate, and dissolved CO₂. acs.org Due to rapid proton exchange, NMR typically measures the total concentration of the amine (both protonated and molecular forms). acs.org These quantitative experimental data are vital for the development and validation of thermodynamic models that describe the vapor-liquid equilibrium (VLE) and species distribution in these systems. acs.org
Table 1: Species Quantified in MDEA-H₂O-CO₂ Solutions via NMR Spectroscopy
| Species | Method of Quantification |
| N-Methyldiethanolamine (Total) | ¹H and ¹³C NMR |
| Bicarbonate | ¹³C NMR |
| Carbon Dioxide (dissolved) | ¹³C NMR |
This table summarizes the key species that can be quantified using NMR spectroscopy in aqueous MDEA solutions for CO₂ capture studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying volatile and semi-volatile degradation products that form in MDEA solutions under industrial operating conditions. The process involves separating the components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio.
Studies on partially degraded aqueous MDEA solutions have utilized GC-MS to identify a range of degradation products. uwa.edu.au In one such study, a gas chromatograph equipped with a Tenax column and a flame ionization detector was coupled to a mass spectrometer. uwa.edu.au This setup enabled the identification of several key degradation compounds. uwa.edu.au
Table 2: MDEA Degradation Products Identified by GC-MS
| Degradation Product |
| Methanol (B129727) |
| Ethylene (B1197577) Oxide |
| Trimethylamine |
| Ethylene Glycol |
| 2-(Dimethylamino)ethanol |
| 1,4-Dimethylpiperazine |
| N-(Hydroxyethyl)methylpiperazine |
| Triethanolamine (B1662121) |
| N,N-Bis(hydroxyethyl)piperazine |
| 1-Methyl piperazine (B1678402) |
| N,N-dimethyl piperazine |
| 1-(2-aminoethyl) piperazine |
| Oxazolidone |
| Acetaldehyde |
| Acetic acid |
This table lists common degradation products of this compound identified through Gas Chromatography-Mass Spectrometry analysis. uwa.edu.aucore.ac.uk
For the analysis of less volatile, more polar, or thermally sensitive degradation products of MDEA, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.
LC-MS, particularly with a Quadrupole-Time of Flight (QTOF) analyzer, provides high sensitivity and mass accuracy, enabling the confident identification of trace-level degradation products in complex matrices like industrial amine solutions. scirp.org Targeted and untargeted analysis strategies using LCMS-QTOF have been successfully employed to identify a variety of MDEA degradation products in blended alkanolamine solvents from natural gas processing plants. scirp.org Research has identified major degradation products such as diethanolamine (B148213) and bicine (B94160) in lab-simulated post-combustion capture processes. nih.gov
Table 3: MDEA Degradation Products Identified by LC-MS
| Degradation Product | Analytical Strategy |
| Bicine | Targeted Analysis |
| Diethanolamine (DEA) | Targeted Analysis |
| Azetidine | Targeted Analysis |
| Morpholine | Untargeted Analysis |
| Methyl amine | Untargeted Analysis |
| Ethanolamine | Untargeted Analysis |
| Ethylene diamine | Untargeted Analysis |
This table showcases degradation products of this compound identified using Liquid Chromatography-Mass Spectrometry. scirp.orgnih.gov
Calorimetric Techniques for Heat of Absorption Determination
The heat of absorption is a critical thermodynamic parameter for designing and optimizing CO₂ capture processes, as it directly relates to the energy required for solvent regeneration. Reaction calorimeters are employed to directly and accurately measure the enthalpy changes during the absorption of CO₂ into aqueous MDEA solutions. researchgate.nethelgroup.com
Calorimetric studies involve introducing a known amount of CO₂ into the MDEA solution under controlled temperature and pressure conditions and measuring the heat evolved. helgroup.com Research has shown that the heat liberated during CO₂ absorption in a 30% MDEA solution was determined to be 77.07 kJ/mol. helgroup.comhelgroup.com Other studies using a reaction calorimeter over a temperature range of 293 K to 333 K found that the molar heat of absorption was independent of pressure and amine concentration but increased with temperature. researchgate.net
Table 4: Experimental Heat of Absorption for CO₂ in Aqueous MDEA Solutions
| MDEA Concentration (wt%) | Temperature (K) | Pressure (MPa) | Heat of Absorption (kJ/mol CO₂) |
| 10 - 30 | 293 - 333 | 0.1 - 0.3 | Increases with temperature |
| 30 | 323 | N/A | 77.07 |
| 27 | N/A | N/A | 61.4 ± 2.8 |
This table presents data from calorimetric measurements on the heat of absorption of CO₂ in this compound solutions, highlighting the influence of temperature. researchgate.nethelgroup.comhelgroup.com
Respirometer Tests for Microbial Activity Assessment
To evaluate the environmental fate of MDEA that may be released into wastewater streams, respirometry tests are conducted to assess its aerobic biodegradability. nih.gov These tests measure the oxygen consumption rate of a microbial community (typically activated sludge from a wastewater treatment plant) when exposed to a substance, which indicates the rate of microbial degradation. respirtek.com
Studies on the aerobic biodegradability of MDEA have yielded interesting results. Standardized batch tests over a 28-day period indicated that MDEA was non-biodegradable. nih.gov However, in continuous flow experiments, where microorganisms have a longer period to adapt, a high degree of biodegradation (over 96% based on Total Organic Carbon measurements) was observed. nih.gov This suggests that while MDEA may be resistant to short-term biodegradation, adapted microbial populations can effectively degrade it. nih.govresearchgate.net Analysis of oxygen uptake rate profiles has also shown that the microbial degradation rate of MDEA is slower compared to other pollutants like phenol (B47542) and formate (B1220265). researchgate.net
Rheological Studies (Viscosity) of this compound Solutions
The viscosity of MDEA solutions is a crucial physical property for the design and operation of gas treating facilities, as it affects mass transfer rates, pumping requirements, and hydraulic performance. Rheological studies are performed to measure the viscosity of both pure and aqueous MDEA solutions across a range of temperatures and concentrations. nordicrheologysociety.orgwindows.net
Experimental measurements have been conducted at atmospheric pressure for pure MDEA at temperatures from 293.15 K to 423.15 K and for aqueous solutions (10-90 wt%) from 293.15 K to 353.15 K. nordicrheologysociety.org For aqueous MDEA solutions, viscosity generally increases with concentration and decreases with temperature. mdpi.com For instance, at 293.15 K, a maximum viscosity is observed at a specific MDEA concentration. mdpi.com These experimental data are essential for developing accurate correlations and models to predict viscosity for process simulation and equipment design. ijstr.org
Table 5: Viscosity of Aqueous MDEA Solutions at 293.15 K (20°C)
| MDEA Mass Fraction | Viscosity (mPa·s) |
| 0.1 | ~1.5 |
| 0.3 | ~3.5 |
| 0.5 | ~8.0 |
| 0.7 | ~15.0 |
| 0.9 | ~40.0 |
| 1.0 (Pure MDEA) | ~101.0 |
This table provides illustrative viscosity values for aqueous this compound solutions at a constant temperature, showing the trend of increasing viscosity with concentration. The data is compiled and estimated from graphical representations in the cited literature. nordicrheologysociety.orgmdpi.com
Emerging Research Areas and N Methyldiethanolamine
Bio-based N-Methyldiethanolamine Production from Renewable Resources
The conventional industrial synthesis of this compound involves the reaction of ethylene (B1197577) oxide with methylamine, both of which are typically derived from petrochemical feedstocks. sintez-oka.com The synthesis is carried out in a liquid phase under specific temperature and pressure conditions and is an autocatalytic process. sintez-oka.com A method for this synthesis involves reacting ethylene oxide and anhydrous methylamine in a molar ratio of 1:1.5-2.0, which allows for high selectivity towards MDEA.
In the pursuit of greener and more sustainable chemical manufacturing, research is shifting towards the production of MDEA from renewable resources. atamanchemicals.com This bio-based approach focuses on sourcing the precursor chemicals—ethylene oxide and methylamine—from biomass rather than fossil fuels.
Key developments in this area include:
Bio-ethylene oxide: Ethylene oxide can be produced from bioethanol, which is derived from the fermentation of plant-based sugars. atamanchemicals.comindiaglycols.com Companies have successfully introduced bio-attributed ethylene oxide, which is chemically identical to its petrochemical counterpart but is produced using renewable feedstocks. chemxplore.comineos.com This bio-based route can offer a greenhouse gas saving of over 100% compared to conventional production. chemxplore.comineos.com The process involves the dehydration of bioethanol to produce ethylene, which is then oxidized to ethylene oxide. cam.ac.uk
Bio-methylamine: Methylamine is commercially produced by reacting ammonia with methanol (B129727). wikipedia.orgchemengproj.ir By utilizing bio-methanol, which can be generated from biomass gasification or the anaerobic digestion of organic waste, a renewable pathway for methylamine synthesis is established. surveyking.comyoutube.com Alternative research pathways also explore biocatalytic routes and the use of biomass-derived feedstocks to create more environmentally friendly production processes for methylamine. surveyking.com
The integration of these bio-based precursors provides a viable and sustainable route for the production of bio-based this compound, aligning with the principles of green chemistry by reducing reliance on fossil resources. atamanchemicals.com
This compound in Novel Catalytic Applications
This compound's molecular structure, featuring both a tertiary amine group and hydroxyl groups, makes it a versatile compound in catalysis. It functions effectively as both a catalyst and a reactive intermediate in a variety of chemical transformations.
In the synthesis of polyurethane foams, tertiary amine catalysts play a crucial role in accelerating the reactions between polyols and isocyanates (gelling reaction) and the reaction between water and isocyanates (blowing reaction). This compound is an effective catalyst for urethane systems. atamanchemicals.com Its application extends to its use as a chain extender in the synthesis of polyol-based polyurethane foams and elastomers.
MDEA serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical industry. It is utilized as a chemical intermediate in the production of various active pharmaceutical ingredients (APIs). Notably, it is employed in the synthesis of certain analgesics and as an intermediate for anti-tumor drugs such as nitrogen mustard hydrochloride.
Esterquats are a class of cationic surfactants known for their softening properties and biodegradability, making them key ingredients in fabric softeners. A sustainable production route for these compounds involves the transesterification of fatty acid methyl esters (FAMEs), often derived from renewable sources like palm oil, with an alkanolamine such as this compound.
Research has focused on optimizing this process using heterogeneous catalysts to create a greener and more cost-effective method. In one study, a Zn-doped CaO catalyst was developed for the transesterification of a methyl ester with MDEA. Another study utilized a CaO/γ-Al2O3 catalyst for the reaction between palm methyl ester and MDEA. These heterogeneous catalysts are advantageous as they can be reused for multiple cycles without significant loss of activity, reducing waste and eliminating the need for water in a neutralization process.
| Catalyst | Temperature (°C) | Molar Ratio (Methyl Ester:MDEA) | Catalyst Dosage (% wt) | Maximum Di-ester Yield (%) |
|---|---|---|---|---|
| Zn-doped CaO | 143 | 2:1 | 6% | 83% |
| CaO/γ-Al2O3 | 146 | 1.8:1 | 4.1% | 83.2% |
Advanced Materials and this compound Interaction Studies
The interaction of this compound with advanced materials is an expanding field of research, particularly for applications in material synthesis and gas capture.
Molecular Sieve Synthesis: MDEA has been identified as a multifunctional structure-directing agent (template) in the synthesis of aluminophosphate-based molecular sieves. dicp.ac.cn Research has demonstrated that by using MDEA as a template, different types of molecular sieves, including SAPO-34, SAPO-35, AlPO-9, and AlPO-22, can be selectively synthesized by adjusting reaction conditions. dicp.ac.cn These materials have applications in catalysis, such as in the methanol-to-olefins (MTO) reaction. dicp.ac.cn
Enhanced CO2 Capture: The performance of MDEA as a solvent for CO2 capture can be enhanced by the addition of advanced materials. Studies have shown that adding nanoparticles of metal oxides like SiO2, TiO2, and Al2O3 to amine solutions can improve the mass transfer and absorption rate of CO2. nih.gov Furthermore, research into solid adsorbents for CO2 capture involves impregnating porous materials like zeolites with amines. nih.govresearchgate.netmdpi.commurdoch.edu.au While many studies focus on primary and secondary amines, the principles of enhancing surface area and active sites for CO2 interaction are relevant for tertiary amines like MDEA. The interaction of MDEA with the surfaces of these porous materials is critical to the efficiency of such hybrid capture systems.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials being investigated for gas storage and separation. mdpi.comyoutube.com The functionalization of MOFs with amine groups is a key strategy to improve CO2 capture performance. While direct studies on MDEA interaction with MOFs are emerging, the broad knowledge of MDEA's role in amine scrubbing processes informs research into incorporating amine functionalities into these advanced frameworks. researchgate.netrsc.orgespublisher.com
This compound in Sustainable Energy Processes
This compound is a cornerstone compound in various sustainable energy processes, primarily due to its efficiency in acid gas removal, which is critical for purifying energy streams like natural gas, biogas, and hydrogen.
Carbon Capture and Gas Sweetening: MDEA is extensively used in industrial gas sweetening processes to remove acidic impurities such as hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2). sintez-oka.comatamanchemicals.com Compared to primary amines like monoethanolamine (MEA), MDEA has several advantages, including lower regeneration energy requirements, higher resistance to degradation, and lower corrosiveness. mdpi.com It also exhibits high selectivity for H2S over CO2, which is advantageous in certain natural gas processing applications. sintez-oka.com
Biogas Upgrading: Biogas, produced from the anaerobic digestion of organic matter, is a renewable energy source composed mainly of methane (B114726) and carbon dioxide. dtu.dk To be used as biomethane or injected into the natural gas grid, the CO2 must be removed in a process called upgrading. dtu.dkbiocycle.net Amine scrubbing with MDEA is a promising technology for this purpose due to high methane recovery rates and low power consumption. prepare.org.in To enhance the slower reaction kinetics of MDEA with CO2, it is often activated with a promoter like piperazine (B1678402) (PZ). dtu.dkprepare.org.in This activated MDEA solution significantly improves CO2 absorption efficiency, making it an effective solvent for producing high-purity biomethane. prepare.org.in
Low-Carbon Hydrogen Production: In steam methane reforming (SMR), a primary method for producing hydrogen, a syngas stream rich in H2 and CO2 is generated. mdpi.comhw.ac.uk To produce high-purity hydrogen and capture the resulting CO2, an amine scrubbing process is employed. MDEA is a suitable solvent for this application, effectively removing CO2 from the pressurized syngas stream. researchgate.netmdpi.comhw.ac.uk The low energy penalty associated with MDEA regeneration makes it an economically viable option for large-scale, low-carbon hydrogen production facilities. mdpi.com
| Solvent System | Application | Specific Reboiler Duty (SRD) (MJ/kg CO2) |
|---|---|---|
| PZ (6 wt%) + MDEA (39 wt%) - Base Case | Biogas Upgrading | 3.4 |
| PZ (6 wt%) + MDEA (39 wt%) - with Intercooling | Biogas Upgrading | 3.25 |
| PZ (6 wt%) + MDEA (39 wt%) - with IC, LVC, CSS | Biogas Upgrading | 2.8 |
| MDEA (50%w) | Biogas Upgrading | ~2.61 |
| MDEA (20%w) / MEA (20%w) Blend | Biogas Upgrading | ~3.97 |
Q & A
Basic: What experimental methods are recommended for measuring density and viscosity of aqueous MDEA solutions under varying CO₂ loadings?
Answer:
Density and viscosity of aqueous MDEA solutions, particularly under CO₂ loading, are typically measured using oscillating U-tube densitometers and rotational viscometers, respectively. For example, studies have combined experimental data from partially carbonated MDEA solutions at 298 K to develop correlations between CO₂ loading, temperature, and physical properties . Advanced methodologies include high-pressure setups to simulate industrial conditions, with validation against thermodynamic models like the Peng-Robinson equation . Calibration with reference fluids (e.g., deionized water) is critical to minimize instrument bias .
Basic: How can researchers design experiments to determine CO₂ solubility in MDEA blends with other alkanolamines (e.g., piperazine)?
Answer:
A standard approach involves using a stirred equilibrium cell with gas-liquid contactors, where CO₂ partial pressure, temperature, and amine concentration are controlled. Solubility is quantified via gas chromatography or gravimetric analysis after reaching equilibrium. For example, Najibi et al. (2013) measured CO₂ solubility in MDEA-piperazine blends at 313–358 K and pressures up to 3984 kPa, correlating results with the Deshmukh-Mather model . Key parameters include maintaining inert gas blankets to prevent oxidation and validating data against established datasets (e.g., Jou et al., 1982) .
Advanced: How do contradictory findings in CO₂ solubility data for MDEA-based solvents arise, and how can they be resolved?
Answer:
Discrepancies often stem from variations in experimental conditions (e.g., CO₂ purity, amine degradation products) or model assumptions (e.g., activity coefficient simplifications). Robust outlier reconciliation techniques, such as neural network winsorization, can statistically identify and correct anomalous data points . For instance, inconsistencies in CO₂-MDEA-piperazine systems were resolved by re-evaluating temperature-dependent equilibrium constants using the eCPA equation of state . Cross-validation with independent datasets (e.g., Huttenhuis et al., 2007) is essential .
Advanced: What methodologies optimize selective H₂S absorption over CO₂ in MDEA blends, and how are kinetic parameters validated?
Answer:
Selective H₂S absorption is enhanced by blending MDEA with sterically hindered amines (e.g., 2-amino-2-methyl-1-propanol) or ionic liquids. Kinetic parameters are derived using stopped-flow spectrophotometry or wetted-wall column reactors to measure reaction rates. For example, Li & Shen (1993) validated H₂S selectivity in MDEA blends by comparing experimental gas-liquid mass transfer coefficients with predictions from the pseudo-first-order reaction model . Advanced modeling tools like Aspen HYSYS integrate these parameters for process simulation .
Basic: What protocols ensure accurate characterization of MDEA’s chemical structure and purity in synthesis studies?
Answer:
Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are standard for structural confirmation, while gas chromatography (GC) with flame ionization detection assesses purity. For example, quaternary ammonium salts derived from MDEA were characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight . Purity thresholds (>99%) require Karl Fischer titration for water content and inductively coupled plasma (ICP) for metal impurities .
Advanced: How can researchers model the thermodynamic properties of MDEA-ionic liquid hybrid solvents for CO₂ capture?
Answer:
The Cubic Plus Association (CPA) equation of state is widely used, incorporating association terms for hydrogen bonding between MDEA and ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate). Parameters are regressed from vapor-liquid equilibrium (VLE) data measured in high-pressure cells . For instance, Hailegiorgis et al. (2018) validated CPA predictions against experimental CO₂ solubility in MDEA-[bmim][Ac] blends, achieving <5% deviation . Sensitivity analyses on temperature and CO₂ partial pressure are critical for industrial scalability .
Advanced: What experimental setups are used to study hydrate formation in CO₂-loaded MDEA solutions?
Answer:
High-pressure crystallizers equipped with sapphire windows and Raman spectroscopy probes enable real-time monitoring of hydrate formation. For example, Li et al. (2024) studied MDEA-CO₂ hydrates at 2–10 MPa and 273–283 K, correlating phase boundaries with inhibitor concentrations . Differential scanning calorimetry (DSC) quantifies hydrate dissociation enthalpies, while particle image velocimetry (PIV) tracks nucleation kinetics .
Basic: How are surface tension measurements of MDEA-piperazine blends performed, and what insights do they provide?
Answer:
Surface tension is measured using the pendant drop method with a tensiometer, correlating results with amine concentration and CO₂ loading. Studies show that adding piperazine to MDEA reduces surface tension by 15–20%, enhancing gas-liquid contact area in absorption columns . Data are fitted to the Szyszkowski equation to derive adsorption isotherms, critical for optimizing solvent efficiency .
Advanced: How do non-random mixing rules improve VLE predictions for MDEA-H₂S-CO₂ systems compared to traditional models?
Answer:
Non-random two-liquid (NRTL) and electrolyte-NRTL models account for ionic interactions and amine protonation, improving accuracy in mixed-solvent systems. Poormohammadian et al. (2015) reduced VLE prediction errors for MDEA-H₂S-CO₂ to <8% by incorporating binary interaction parameters regressed from high-pressure solubility data . Contrastingly, simplified models like Kent-Eisenberg show >15% deviation at high CO₂ loadings .
Basic: What safety protocols are critical when handling MDEA in laboratory settings?
Answer:
MDEA requires handling in fume hoods with nitrile gloves and eye protection due to its corrosive nature. Safety data sheets (SDS) recommend neutralization with dilute acetic acid for spills . Storage in inert atmospheres (N₂) prevents oxidative degradation, while flammability risks are mitigated by grounding equipment (minimum ignition energy: 0.14 mJ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
